4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-triazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-7-11-10-6-12(7)8-2-4-9-5-3-8/h6,8-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCZXUHJRZHKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256831 | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-79-2 | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure analysis of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine
The following technical guide provides an in-depth structural and analytical breakdown of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine , a privileged scaffold in medicinal chemistry often utilized in the design of GPCR ligands (e.g., somatostatin agonists) and Janus kinase (JAK) inhibitors.
Executive Summary
The title compound represents a specific subclass of heterocycle-functionalized saturated amines. Unlike the more common C-linked triazoles (where the piperidine is attached to the triazole carbon), this molecule features an
Structural Characterization Strategy
The core challenge in analyzing this structure is distinguishing it from its regioisomers (e.g., 3-substituted or 1-substituted triazoles). The analysis relies on three pillars:
-
Connectivity Verification: Confirming the
-attachment via HMBC correlations. -
Conformational Analysis: Establishing the equatorial preference of the triazole ring on the piperidine chair.
-
Protonation State: Differentiating the highly basic piperidine nitrogen (
) from the weakly basic triazole system.
Conformational Dynamics
The piperidine ring exists predominantly in a chair conformation. The 4-(3-methyl-4H-1,2,4-triazol-4-yl) substituent is bulky. According to A-value principles, bulky substituents at the 4-position of a piperidine ring strongly prefer the equatorial orientation to avoid destabilizing 1,3-diaxial interactions with the protons at C2 and C6.
-
Equatorial Conformer: Thermodynamically favored (
). -
Axial Conformer: High energy state, observed only if constrained by bridging or specific intramolecular bonding.
Synthesis & Impurity Profiling
To ensure a self-validating analytical standard, we define the "Gold Standard" synthesis route. This route avoids the ambiguity of alkylating a pre-formed triazole (which yields mixtures of N1, N2, and N4 isomers) by constructing the triazole ring onto the piperidine amine.
Recommended Protocol: The Amidine Cyclization Route
This protocol utilizes
Step 1: Amidine Formation
React
-
Mechanism:[1][2][3][4] Condensation of the primary amine with the acetal releases methanol and dimethylamine, forming an
-substituted acetamidine intermediate. -
Key Observation: This installs the 2-carbon fragment and the methyl group at what will become the triazole C3 position.
Step 2: Ring Closure Treat the intermediate with formylhydrazine in refluxing acetic acid or dioxane.
-
Mechanism:[1][2][3][4] The hydrazine attacks the amidine carbon, followed by cyclization with the formyl group and loss of water/ammonia equivalents.
-
Result: Exclusive formation of the 3-methyl-4-substituted-1,2,4-triazole.
Step 3: Deprotection Standard removal of the Boc group using TFA/DCM or HCl/Dioxane yields the target dihydrochloride or trifluoroacetate salt.
Figure 1: Regioselective synthesis pathway ensuring N4-connectivity.
Spectroscopic Analysis (The Core)
Nuclear Magnetic Resonance (NMR)
The
Table 1: Diagnostic
| Position | Proton Type | Shift ( | Multiplicity | Diagnostic Note |
| Triazole C5 | Ar-H | 8.45 - 8.60 | Singlet (1H) | Highly deshielded; confirms 1,2,4-triazole core. |
| Triazole C3 | -CH | 2.35 - 2.45 | Singlet (3H) | Distinct methyl singlet attached to aromatic ring.[2] |
| Piperidine C4 | CH (Methine) | 4.30 - 4.50 | Multiplet (1H) | Downfield shift due to direct attachment to Triazole N4. |
| Piperidine C2,6 | CH | 3.00 - 3.40 | Multiplet (4H) | Broadened if exchangeable NH is present. |
| Piperidine C3,5 | CH | 1.90 - 2.10 | Multiplet (4H) | Typical piperidine methylene envelope. |
Critical HMBC Correlations:
To scientifically validate the structure, observe the correlation between the Piperidine C4-H (
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion:
Da (Calculated for C H N ). -
Fragmentation Pattern:
-
m/z 167
84: Loss of the triazole ring (83 Da) is common, leaving the piperidine cation. -
m/z 167
83: Formation of the protonated 3-methyl-1,2,4-triazole species. -
Ring Cleavage: Retro-Diels-Alder type fragmentation of the piperidine ring may occur at higher collision energies.
-
Figure 2: Primary fragmentation pathways in ESI-MS.
Physicochemical Profiling
Understanding the ionization state is critical for formulation and assay development.
- (Piperidine NH): ~10.8 . This center is highly basic and will be protonated at physiological pH (7.4), rendering the molecule cationic.
- (Triazole N): < 3.0 .[5] The 4-substituted 1,2,4-triazole is a very weak base. It will remain neutral at physiological pH.
-
Lipophilicity (LogP): Predicted LogP
to 0.2. The molecule is polar due to the secondary amine and the nitrogen-rich heterocycle. -
Solubility: High aqueous solubility in acidic media (as HCl salt); moderate to high solubility in DMSO and Methanol.
References
-
Synthesis of 1,2,4-Triazoles: Pellizzari Reaction and Einhorn-Brunner Reaction.[6] Strategic Applications of Named Reactions in Organic Synthesis. Link
-
Triazole Physicochemical Properties: pKa values of 1,2,4-triazole and its derivatives. ResearchGate.[7] Link
-
Conformational Analysis: The Conformational Preference of the Nonbonding Electron Pair in Piperidine. Journal of the American Chemical Society. Link
-
Medicinal Chemistry Applications: Design and synthesis of triazole-piperidine scaffolds. European Journal of Medicinal Chemistry.[3] Link
-
Spectroscopic Data: PubChem Compound Summary for Triazole Derivatives. National Library of Medicine. Link
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Foreword: The Strategic Union of Piperidine and Triazole in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Triazole-Substituted Piperidine Derivatives
In the landscape of medicinal chemistry, certain structural motifs consistently emerge as "privileged scaffolds"—frameworks that are capable of binding to multiple biological targets with high affinity. The piperidine ring, a saturated six-membered heterocycle, is arguably one of the most ubiquitous scaffolds in approved pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined three-dimensional orientation.
When this established scaffold is combined with a 1,2,3-triazole ring, a five-membered aromatic heterocycle, a powerful synergy is unlocked. The triazole moiety is not merely a linker; it is a metabolically robust, polar unit capable of engaging in hydrogen bonding and dipole interactions, often serving as a bioisostere for an amide bond.[1] The synthesis of these conjugates has been streamlined by the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allowing for the rapid generation of diverse chemical libraries.[2]
This guide provides drug development professionals with a comprehensive overview of the critical physicochemical properties of triazole-substituted piperidine derivatives. We will move beyond simple definitions to explore the causality behind these properties, detail field-proven experimental protocols for their determination, and discuss the interpretation of the resulting data in the context of drug candidate selection and optimization.
Section 1: Lipophilicity (LogP/LogD) - Mastering the Balance for Permeability and Potency
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like piperidine derivatives, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. An optimal lipophilicity is crucial; excessively high values can lead to poor aqueous solubility, non-specific binding, and increased metabolic turnover, while values that are too low may hinder the molecule's ability to cross biological membranes.[4]
The triazole ring's inherent polarity generally contributes to a lower LogP, which can be advantageous for improving water solubility.[5] However, the overall lipophilicity of the derivative is a function of the entire structure, including substituents on both the piperidine and triazole rings.[6]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for LogP Determination
The HPLC method offers higher throughput than the traditional shake-flask method and is a staple in drug discovery for determining lipophilicity.[4][7] The principle relies on the correlation between a compound's retention time on a reverse-phase column (a nonpolar stationary phase) and its LogP value.
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV or DAD detector is used. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration Curve: A series of standard compounds with well-established LogP values (e.g., uracil, benzene, toluene, naphthalene) are injected individually.
-
Data Collection: The retention time (t_R_) for each standard is recorded. The logarithm of the retention factor (k) is calculated using the formula: log k = log((t_R - t_0) / t_0), where t_0_ is the column dead time (often measured using a non-retained compound like uracil).
-
Linear Regression: A calibration curve is generated by plotting the known LogP values of the standards against their calculated log k values. A linear regression analysis provides an equation of the line (y = mx + c).
-
Sample Analysis: The triazole-substituted piperidine derivative is dissolved in the mobile phase and injected into the HPLC system under the same conditions. Its retention time is measured.
-
LogP Calculation: The log k for the test compound is calculated from its retention time. This value is then used in the regression equation from the calibration curve to determine the experimental LogP.
Data Interpretation
The calculated LogP provides a quantitative measure of lipophilicity, allowing for direct comparison between different derivatives in a series.
| Compound ID | Substituent (R) | Retention Time (min) | Calculated LogP |
| REF-01 | -H | 4.5 | 2.1 |
| TPD-01 | -CH3 | 5.2 | 2.6 |
| TPD-02 | -Cl | 5.8 | 3.0 |
| TPD-03 | -CF3 | 6.1 | 3.2 |
This table presents illustrative data.
Workflow for HPLC-Based LogP Determination
Caption: Workflow for experimental LogP determination using HPLC.
Section 2: Aqueous Solubility - The Gateway to Bioavailability
Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer. It is a critical property, as a drug must be in solution to be absorbed from the gastrointestinal tract and to be distributed throughout the body.[8] Poor solubility is a leading cause of failure for drug candidates.[8] Two types of solubility are typically measured:
-
Kinetic Solubility: Measured by adding a concentrated DMSO stock of the compound to an aqueous buffer. It reflects the solubility of the amorphous form and is a rapid, high-throughput assay suitable for early discovery screening.[9][10]
-
Thermodynamic Solubility: The true equilibrium solubility, measured by equilibrating an excess of the solid compound in a buffer over a longer period (e.g., 24 hours). It is more resource-intensive and typically used in later-stage lead optimization.[8][9]
Experimental Protocol: Turbidimetric Kinetic Solubility Assay
This high-throughput method is ideal for screening large numbers of compounds in early discovery. It determines the concentration at which a compound precipitates out of an aqueous buffer when added from a DMSO stock.[11]
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of the triazole-substituted piperidine derivative in 100% dimethyl sulfoxide (DMSO), typically 10-20 mM.
-
Plate Preparation: In a 96- or 384-well clear-bottom microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer to create a range of final compound concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells.
-
Incubation: Incubate the plate at room temperature for a set period, typically 1-2 hours, to allow for precipitation to occur.
-
Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only controls. This value can be determined by identifying the "break point" in the concentration-turbidity curve.
Data Interpretation
The result provides a rapid assessment of a compound's likelihood of precipitating from solution during in vitro assays or upon administration.
| Compound ID | Substituent (R) | Kinetic Solubility (µM) at pH 7.4 |
| REF-01 | -H | > 200 |
| TPD-04 | -Phenyl | 75 |
| TPD-05 | -4-Chlorophenyl | 22 |
| TPD-06 | -4-Methoxyphenyl | 98 |
This table presents illustrative data.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the turbidimetric kinetic solubility assay.
Section 3: Ionization Constant (pKa) - The Driver of pH-Dependent Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[12] This parameter is fundamental as it dictates the charge state of a compound in different physiological environments, from the acidic stomach (pH ~1-2) to the blood and cytosol (pH ~7.4).[13][14] The charge state profoundly impacts solubility, membrane permeability (the neutral form is generally more permeable), and the ability to bind to the biological target.[15]
Triazole-substituted piperidine derivatives typically have at least one basic center: the piperidine nitrogen. The triazole ring itself is very weakly basic.[5] The pKa of the piperidine nitrogen is a critical determinant of the molecule's overall properties.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a classic and reliable method for determining the pKa of ionizable compounds.[16]
Methodology:
-
Sample Preparation: Accurately weigh the compound and dissolve it in high-purity water. A co-solvent (e.g., methanol or DMSO) may be required for poorly soluble compounds, but its concentration should be minimized.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated, high-precision pH electrode to monitor the pH.
-
Titration: Add a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments using an automated burette.
-
Data Recording: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Sophisticated software can analyze the derivative of the curve to precisely identify this point.
Data Interpretation
Knowing the pKa allows for the prediction of the ionization state at any given pH using the Henderson-Hasselbalch equation. This is critical for building predictive ADME models.
| Compound ID | Substituent on Piperidine N | Measured pKa | % Ionized at pH 7.4 |
| REF-01 | -H | 8.8 | 96.2% |
| TPD-07 | -CH2-Phenyl | 8.1 | 83.3% |
| TPD-08 | -SO2-Phenyl | < 3 (not basic) | ~0% |
This table presents illustrative data. The sulfonamide in TPD-08 drastically reduces the basicity of the piperidine nitrogen.
Ionization Equilibrium of a Piperidine Derivative
Caption: pH-dependent equilibrium of a basic piperidine derivative.
Section 4: Metabolic Stability - Predicting In Vivo Longevity
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[17] A compound that is rapidly metabolized will be cleared quickly from the body, resulting in a short half-life and potentially insufficient exposure at the target site.[18] In vitro assays are essential for predicting a compound's in vivo clearance and half-life.[19][20]
The most common metabolic pathways are Phase I reactions (oxidation, reduction, hydrolysis), often mediated by cytochrome P450 (CYP) enzymes, and Phase II reactions (conjugation).[17] The piperidine ring can be susceptible to CYP-mediated oxidation, while the triazole ring is generally considered to be metabolically stable, a key feature contributing to its utility in drug design.[5][21]
Experimental Protocol: Liver Microsomal Stability Assay
This is the most common in vitro assay to assess Phase I metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[22]
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a phosphate buffer.
-
Initiation: Pre-incubate the test compound with the microsomes at 37°C. The reaction is initiated by adding a solution of the critical cofactor, NADPH.
-
Time Course: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) that contains an internal standard. This also precipitates the microsomal proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the proteins, and the supernatant, containing the remaining compound and any metabolites, is transferred for analysis.
-
Quantification: The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[18]
Data Interpretation
The results are used to rank compounds and predict their in vivo hepatic clearance. Compounds with very short half-lives (<10-15 min) in this assay are often flagged as having potential metabolic liabilities.
| Compound ID | Substituent (R) | In Vitro t1/2 (min) | Intrinsic Clearance (µL/min/mg) | Classification |
| REF-01 | -H | 45 | 25 | Moderate |
| TPD-09 | -CH2-t-butyl | 18 | 64 | High |
| TPD-10 | -CH2-cyclopropyl | > 60 | < 12 | Low |
This table presents illustrative data.
Workflow for Microsomal Stability Assay
Caption: Workflow for an in vitro metabolic stability assay.
References
-
Zhan, P., & Liu, X. (2021). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Publishing. [Link][23]
-
Al-Ghorbani, M., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link][13][14]
-
Manjula, S.N., et al. (2024). Blood-stage antimalarial activity, favourable metabolic stability and in vivo toxicity of novel piperazine linked 7-chloroquinoline-triazole conjugates. Malaria World. [Link][24]
-
Poole, S. K., & Taha, A. (2015). Development of Methods for the Determination of pKa Values. PMC. [Link][16]
-
Pharma Knowledge Forum. (2024). What is the pKa and How is it determined. Pharma Knowledge Forum. [Link][12]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link][19]
-
Kumar, V. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link][18]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link][8]
-
Virk, N. A., et al. (2020). Microwave-assisted synthesis of triazole derivatives conjugated with piperidine as new anti-enzymatic agents. Journal of Heterocyclic Chemistry. [Link][25]
-
Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. [Link][22]
-
Pelttari, E. (2021). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link][20]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link][11]
-
Faming, Z., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed. [Link][5]
-
Sonawane, M.D., et al. (2017). Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. Indo American Journal of Pharmaceutical Research. [Link][26]
-
Dołowy, M., et al. (2020). Evaluation of the Lipophilicity of New Anticancer 1,2,3-Triazole-Dipyridothiazine Hybrids Using RP TLC and Different Computational Methods. Semantic Scholar. [Link][3]
-
Yadav, D., et al. (2022). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Publishing. [Link][27]
-
Dołowy, M., et al. (2022). Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents. MDPI. [Link][6]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. [Link][4]
-
Senthil, S., & Gopi, R. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. [Link][21]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link][7]
-
Singh, S., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. ResearchGate. [Link][2]
-
Cortés-García, G. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link][28][29]
-
Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers. [Link][1]
-
Khan, S.A., et al. (2024). A Pharmacological Update of Triazole Derivative: A Review. Bentham Science Publisher. [Link][30]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. chemijournal.com [chemijournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipophilicity and Pharmacokinetic Properties of New Anticancer Dipyridothiazine with 1,2,3-Triazole Substituents | MDPI [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 14. researchgate.net [researchgate.net]
- 15. Determining pKa | Bienta [bienta.net]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. nuvisan.com [nuvisan.com]
- 20. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. admescope.com [admescope.com]
- 23. Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. malariaworld.org [malariaworld.org]
- 25. research.monash.edu [research.monash.edu]
- 26. ijpda.org [ijpda.org]
- 27. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]
- 28. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 30. benthamscience.com [benthamscience.com]
Pharmacophore Modeling of 1,2,4-Triazole Piperidine Ligands: A Technical Guide
Executive Summary
The 1,2,4-triazole piperidine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique combination of hydrogen bond donor/acceptor capabilities (via the triazole) and tunable hydrophobic/cationic interactions (via the piperidine). This guide provides a rigorous technical framework for modeling this specific class of ligands.
Unlike generic modeling guides, this document addresses the specific physicochemical challenges of this scaffold—namely, triazole tautomerism and piperidine ring flipping —which often lead to false negatives in high-throughput virtual screening (HTVS). We focus on applications in kinase inhibition (e.g., EGFR) and CYP51 (lanosterol 14
Part 1: The Chemical Space & Conformational Analysis
The Tautomerism Trap
The critical failure point in modeling 1,2,4-triazoles is the neglect of tautomeric states. The 1,2,4-triazole ring exists in equilibrium between the 1H , 2H , and 4H forms.[1][2] While the 1H-tautomer is generally the most stable in vacuum, the 4H-tautomer often governs biological activity, particularly when coordinating with metal ions (e.g., Heme-Fe in CYP enzymes).
-
Directive: You must generate and dock all tautomers during the pre-processing phase. Relying on a single canonical SMILES string is a procedural error.
Piperidine Chair-Boat Transitions
The piperidine ring is not static. While the chair conformation is energetically favorable ($ \Delta G \approx 0
-
Modeling Rule: Set your conformational search energy window to at least 10-15 kcal/mol to capture these bioactive high-energy conformers.
Part 2: Computational Workflow & Protocols
Protocol 1: Dataset Curation & Pre-processing
Objective: Create a noise-free training set for pharmacophore generation.
-
Extraction: Retrieve 1,2,4-triazole piperidine derivatives from ChEMBL/PubChem with
nM (Actives) and (Inactives). -
Tautomer & Ionization Generation:
-
Use tools like LigPrep (Schrödinger) or Wash (MOE) at pH
. -
Crucial Step: Explicitly force the generation of 4H-1,2,4-triazole states.
-
-
Stereoisomer Enumeration: Define undefined chiral centers on the piperidine ring.
-
Clustering: Cluster by structural similarity (Tanimoto coefficient > 0.85) to ensure chemical diversity in the training set.
Protocol 2: 3D Pharmacophore Generation (Ligand-Based)
Objective: Define the spatial arrangement of features common to active ligands.
Step 1: Conformational Search
-
Method: Mixed Monte Carlo/Low-Mode sampling.
-
Force Field: OPLS4 or MMFF94s (specifically optimized for planar nitrogens in triazoles).
-
Constraint: None initially. If X-ray data exists (e.g., Sitagliptin), use the bioactive conformation as a template.
Step 2: Feature Mapping For 1,2,4-triazole piperidines, the pharmacophore hypothesis must test for:
-
Aromatic Ring (R): The triazole ring itself (pi-stacking potential).
-
H-Bond Acceptor (A): The N2 or N4 nitrogen of the triazole.
-
Positive Ionizable (P) / Hydrophobic (H): The piperidine nitrogen (if basic) or its bulky substituents.
-
Vector Constraints: Define the vector from the triazole N to the piperidine centroid.
Step 3: Scoring & Validation
-
Survival Score: Rank hypotheses by vector alignment and volume overlap.
-
Decoy Set Validation: Screen against the DUD-E decoy set (Directory of Useful Decoys).
-
Metric: Calculate the Enrichment Factor (EF1%) and Area Under the Curve (ROC-AUC). A valid model must have AUC > 0.7.
Part 3: Visualization of Workflows
Diagram 1: Pharmacophore Modeling Pipeline
This diagram illustrates the step-by-step workflow from chemical structure to validated model, highlighting the specific handling of triazole tautomers.
Caption: End-to-end workflow for modeling triazole-piperidine ligands, emphasizing the mandatory tautomer enumeration step.
Part 4: Case Study & Biological Mechanism
Target: CYP51 (Lanosterol 14 -demethylase)
One of the most validated applications of 1,2,4-triazole piperidines is in antifungal therapy (e.g., Posaconazole analogs) and anticancer CYP inhibition.
Mechanism of Action:
The 1,2,4-triazole ring acts as the "warhead."[2] The N4 nitrogen (in the 4H tautomer) coordinates directly with the Heme Iron (
Pharmacophore Features for CYP51 Inhibition:
| Feature Type | Chemical Moiety | Geometric Role |
|---|---|---|
| Metal Coordinator | Triazole N4 Nitrogen | Forms coordinate covalent bond with Heme Fe. |
| Hydrophobic Core | Piperidine Ring | Van der Waals interactions with Tyr118/Phe126. |
| Ring Aromatic | Phenyl group attached to Piperidine |
Diagram 2: Ligand-Receptor Interaction Pathway
This diagram visualizes the specific molecular interactions between the 1,2,4-triazole piperidine ligand and the CYP active site.
Caption: Mechanistic interaction map showing the critical coordination of the triazole nitrogen to the Heme iron and piperidine hydrophobic anchoring.[3]
References
-
Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry. Link
-
Sun, Q., et al. (2011). Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. Link
-
Saeed, A., et al. (2023).[1] Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Pharmaceuticals.[1][4][5][6] Link
-
Al-Wahaibi, L. H., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents: Structure, In Vitro Screening and Docking Studies. Molecules. Link
-
Radwan, A. A., et al. (2010). Pharmacophore Elucidation and Molecular Docking Studies on 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives. Scientia Pharmaceutica. Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
Navigating the Metabolic Maze: A Technical Guide to Predicting the Stability of Triazole-Piperidine Compounds
Foreword: The Imperative of Metabolic Prediction in Modern Drug Discovery
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. A significant contributor to late-stage attrition of drug candidates is suboptimal pharmacokinetic properties, with metabolic instability being a primary culprit.[1][2] Compounds that are rapidly metabolized by the body often fail to achieve the necessary therapeutic concentrations or require inconveniently frequent dosing, ultimately limiting their clinical utility.[1] This guide provides an in-depth technical exploration of predicting and understanding the metabolic stability of a particularly prevalent chemical scaffold in medicinal chemistry: triazole-piperidine compounds. For researchers, scientists, and drug development professionals, this document serves as a field-proven guide to designing, executing, and interpreting metabolic stability studies, with a focus on generating robust, decision-driving data.
The Triazole-Piperidine Scaffold: A Double-Edged Sword
The fusion of triazole and piperidine rings is a common strategy in medicinal chemistry, offering a versatile framework for engaging with a wide array of biological targets.[3][4] The triazole moiety, a five-membered aromatic ring with three nitrogen atoms, often enhances metabolic stability due to the delocalization of its π-electrons, making it relatively resistant to oxidative metabolism.[5] Conversely, the saturated piperidine ring is frequently a site of metabolic vulnerability, particularly through oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes.[6][7] Understanding this inherent dichotomy is the first step in proactively designing compounds with favorable metabolic profiles.
Common Metabolic Liabilities of Piperidine Rings:
-
C-H Oxidation: CYP enzymes, particularly from the CYP3A4, CYP2D6, and CYP2C families, readily hydroxylate the carbon atoms of the piperidine ring.[8][9] The position of oxidation is influenced by the substitution pattern and the overall electronics of the molecule.
-
N-dealkylation: If the piperidine nitrogen is substituted, N-dealkylation is a common metabolic pathway.[10]
-
Ring Opening: In some instances, oxidative metabolism can lead to the opening of the piperidine ring.[11]
The Cornerstone of Prediction: In Vitro Metabolic Stability Assays
To preemptively identify and address these metabolic liabilities, a suite of in vitro assays is indispensable. These assays provide critical data on a compound's susceptibility to biotransformation, allowing for early-stage ranking and optimization of drug candidates.[12][13]
The Workhorse: The Liver Microsomal Stability Assay
The liver microsomal stability assay is a fundamental tool for assessing Phase I metabolic stability.[14] Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of oxidative drug metabolism.[1][12]
Experimental Workflow: A Self-Validating System
The protocol described below is designed to be a self-validating system, incorporating controls that ensure the reliability and reproducibility of the data.
Diagram: Liver Microsomal Stability Assay Workflow
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (typically 10 mM in DMSO).
-
Thaw pooled liver microsomes (from human and relevant preclinical species) on ice.
-
Prepare a solution of the NADPH cofactor (e.g., 10 mM in phosphate buffer).
-
Prepare a 0.1 M phosphate buffer solution (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard (IS). The cold acetonitrile precipitates the microsomal proteins and halts the enzymatic reaction.
-
-
Sample Processing and Analysis:
Expanding the View: Hepatocyte Stability Assays
While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation reactions (e.g., glucuronidation, sulfation).[12][18] For a more comprehensive picture of a compound's metabolic fate, hepatocyte stability assays are employed.[18][19] Cryopreserved or fresh hepatocytes contain a full complement of both Phase I and Phase II enzymes, providing a more holistic view of hepatic clearance.[18] The experimental workflow is similar to the microsomal assay, with hepatocytes being used in place of microsomes and typically longer incubation times.
Data Interpretation: From Raw Numbers to Actionable Insights
The primary output from a metabolic stability assay is the concentration of the parent compound over time. This data is then used to calculate key parameters that predict in vivo behavior.
Data Presentation: Key Metabolic Stability Parameters
| Parameter | Description | Calculation | Significance |
| Half-Life (t½) | The time required for 50% of the parent compound to be metabolized.[20][21] | From the slope (k) of the natural log of the percent remaining compound vs. time plot: t½ = 0.693 / k | A direct and intuitive measure of stability. Longer half-life indicates greater stability. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow.[13][22] | CLint = (0.693 / t½) * (incubation volume / protein concentration) | A more fundamental measure of metabolic liability. Used for in vitro-in vivo extrapolation (IVIVE). |
Classification of Metabolic Stability:
| Intrinsic Clearance (µL/min/mg protein) | In Vitro Half-Life (minutes) | Classification | Implication for Drug Design |
| < 12 | > 58 | Low Clearance | High stability, potential for drug-drug interactions due to enzyme inhibition. |
| 12 - 50 | 14 - 58 | Moderate Clearance | Generally acceptable stability, may require some optimization. |
| > 50 | < 14 | High Clearance | Low stability, likely to have poor bioavailability and short in vivo half-life. Requires significant optimization. |
Note: These are general classifications and can vary depending on the specific project and therapeutic indication.
Strategies for Enhancing Metabolic Stability of Triazole-Piperidine Compounds
When a triazole-piperidine compound exhibits high metabolic clearance, a systematic approach to structural modification can yield significant improvements.
Diagram: Strategies to Mitigate Metabolic Liabilities
Caption: Common strategies for improving the metabolic stability of drug candidates.
Field-Proven Approaches:
-
Blocking Metabolically Labile Sites: Once a "metabolic hotspot" on the piperidine ring is identified (often through metabolite identification studies), introducing a fluorine atom or a methyl group at or near that position can sterically hinder the approach of CYP enzymes, thereby reducing the rate of oxidation.[23]
-
Modulating Electronics: The introduction of electron-withdrawing groups on the piperidine ring or adjacent moieties can decrease the electron density of the C-H bonds, making them less susceptible to oxidative attack.[6]
-
Bioisosteric Replacement: In cases of persistent metabolic instability of the piperidine ring, replacing it with a more metabolically robust heterocycle can be a powerful strategy.[24] For example, substitution with a morpholine or a piperazine ring can block a potential site of metabolism and improve stability.[6]
-
Conformational Constraint: Introducing conformational rigidity, for instance by creating a spirocyclic system involving the piperidine ring, can orient the metabolically labile positions away from the active site of metabolizing enzymes.[7]
The Broader Context: Regulatory Expectations and Future Directions
Regulatory agencies such as the FDA and EMA have clear expectations for the characterization of a drug candidate's metabolic profile.[25][26] Early and thorough in vitro metabolism studies are no longer just a "good to have" but a critical component of any Investigational New Drug (IND) application.[27][28]
The field of metabolic prediction is continually evolving. The integration of in silico predictive models, which can forecast metabolic liabilities based on chemical structure alone, is becoming increasingly sophisticated.[17][29][30] When used in conjunction with robust in vitro data, these computational tools can significantly accelerate the design-make-test-analyze cycle, enabling the more rapid identification of drug candidates with optimal pharmacokinetic properties.
Conclusion: A Proactive Stance on Metabolic Stability
The metabolic stability of triazole-piperidine compounds is a multifaceted challenge that requires a deep understanding of their inherent chemical properties and the biological systems they will encounter. By employing the systematic and self-validating experimental approaches outlined in this guide, and by thoughtfully applying structure-modification strategies, drug discovery teams can proactively address metabolic liabilities. This proactive stance not only increases the probability of identifying a successful drug candidate but also embodies the core principles of efficient and effective modern drug development.
References
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
In-silico modeling, and advanced in vitro models are molding the chance of metabolic stability assessment, while innovations in drug design and delivery systems amazing deal opportunities for enhancing metabolic properties. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]
-
Masimirembwa, C., et al. (2000, November 1). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Retrieved from [Link]
-
van de Waterbeemd, H., & Gifford, E. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]
-
Meanwell, N. A. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2003). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. Ovid. Retrieved from [Link]
-
Kalgutkar, A. S., et al. (2018). Interpretation of In Vitro Metabolic Stability Studies for Racemic Mixtures. PMC. Retrieved from [Link]
-
Li, M., et al. (2022). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. RSC Publishing. Retrieved from [Link]
-
Pelkonen, O., & Turpeinen, M. (2006, July 15). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
Słoczyńska, K., et al. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]
-
Scientific Reports. (2025, August 10). Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. Retrieved from [Link]
-
BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]
-
Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Retrieved from [Link]
-
Al-Majdoub, Z. M., et al. (2023, August 14). A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis. MDPI. Retrieved from [Link]
-
Attwa, M. W., et al. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Retrieved from [Link]
-
Al-Majdoub, Z. M., et al. (2023, August 28). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI. Retrieved from [Link]
-
Al-Majdoub, Z. M., et al. (2023, March 4). Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. PMC. Retrieved from [Link]
-
Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]
-
Singh, Y., et al. (n.d.). Strategies to Enhance Metabolic Stabilities. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]
-
Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]
-
Wróbel, T. M., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
-
Fu, Z., et al. (n.d.). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Retrieved from [Link]
-
Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]
-
Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]
-
Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. (n.d.). PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]
-
Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. Retrieved from [Link]
-
RSC Publishing. (2025, November 24). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, September 23). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Retrieved from [Link]
-
Daniel, W. A., & Wójcikowski, J. (2006, March 15). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed. Retrieved from [Link]
-
GDC Classes. (2026, January 21). D-30 | Piperidine containing drugs | Med. Chem. | Rapid revision notes #rapidrevisionseries. Retrieved from [Link]
-
MDPI. (2023, May 15). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry. (n.d.). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. PMC. Retrieved from [Link]
-
Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07255G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. experts.umn.edu [experts.umn.edu]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bioivt.com [bioivt.com]
- 15. researchgate.net [researchgate.net]
- 16. A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes: Assessment of Metabolic Stability Using In Vitro Metabolic Incubation and In Silico Software Analysis | MDPI [mdpi.com]
- 17. A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02885A [pubs.rsc.org]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. nuvisan.com [nuvisan.com]
- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 21. hrcak.srce.hr [hrcak.srce.hr]
- 22. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]
- 26. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
- 27. ptacts.uspto.gov [ptacts.uspto.gov]
- 28. fda.gov [fda.gov]
- 29. longdom.org [longdom.org]
- 30. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine in Modern Drug Discovery
The confluence of robust heterocyclic scaffolds has long been a cornerstone of successful drug design. Within this paradigm, the 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine moiety has emerged as a particularly valuable building block for medicinal chemists. This guide provides an in-depth exploration of its application, offering detailed protocols and the underlying scientific rationale for its use in the synthesis of novel therapeutic agents.
The unique combination of a piperidine ring and a 1,2,4-triazole system imparts a favorable set of physicochemical properties to parent molecules. The piperidine moiety, a ubiquitous feature in pharmaceuticals, offers a saturated, three-dimensional scaffold that can enhance solubility and provide vectors for interaction with biological targets.[1][2] The 1,2,4-triazole ring is a metabolically stable bioisostere for amides and esters, capable of participating in hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition.[3] The strategic placement of a methyl group on the triazole ring can further fine-tune the steric and electronic properties of the molecule, potentially leading to improved target affinity and selectivity.[4]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key computed properties of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₄ | PubChem |
| Molecular Weight | 166.22 g/mol | [5] |
| LogP (calculated) | -0.4 | [5] |
| Hydrogen Bond Donors | 1 (piperidine N-H) | |
| Hydrogen Bond Acceptors | 3 (triazole nitrogens) | |
| Topological Polar Surface Area | 42.7 Ų | [5] |
Synthetic Accessibility
While a direct, optimized synthesis for 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine is not widely published, a plausible synthetic route can be devised based on established methods for 1,2,4-triazole formation. A potential pathway is outlined below.
Caption: A plausible synthetic workflow for 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine.
Core Reactions and Protocols
The secondary amine of the piperidine ring is the primary site of reactivity for derivatization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. This protocol provides a general procedure for the reaction of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine with an aldehyde or ketone.
Materials:
-
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE (0.1 M), add a catalytic amount of acetic acid (0.1 eq), if necessary.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Rationale: The choice of sodium triacetoxyborohydride as the reducing agent is due to its mildness and selectivity for the iminium ion over the aldehyde or ketone starting material, which minimizes side reactions. The reaction is typically performed at room temperature, making it suitable for a wide range of functional groups.
Protocol 2: N-Acylation with an Acid Chloride
N-acylation is a fundamental transformation for the introduction of amide functionalities, which are prevalent in drug molecules. This protocol describes a general method for the acylation of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine using an acid chloride.
Materials:
-
4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine
-
Acid chloride of interest
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine (1.0 eq) and TEA or DIPEA (1.5 eq) in DCM or THF (0.1 M) at 0 °C, add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-4 hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.
Rationale: The addition of a non-nucleophilic base, such as TEA or DIPEA, is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine and render it unreactive. Performing the initial addition at 0 °C helps to control the exothermicity of the reaction.
Caption: General workflow for the derivatization of the piperidine nitrogen.
Applications in Medicinal Chemistry
The 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. By way of analogy with structurally related compounds, this building block is of significant interest for the development of novel therapeutics in several key areas.
Anticancer Agents
Derivatives of the isomeric 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine have been investigated as potential inhibitors of glutaminyl cyclase isoenzymes (isoQC), which are upregulated in certain cancers.[1] The inhibition of isoQC can disrupt the CD47-SIRPα "don't eat me" signaling pathway, thereby promoting the phagocytosis of cancer cells.[1] The 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine scaffold could be employed to generate novel isoQC inhibitors with potentially different binding modes or improved pharmacokinetic properties.
Caption: Potential mechanism of action for anticancer agents derived from the building block.
Antimicrobial Agents
The 1,2,4-triazole nucleus is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[3] These agents function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.[3] The piperidine moiety can be functionalized to enhance antifungal potency and modulate the pharmacokinetic profile. Thus, derivatives of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine represent a promising avenue for the discovery of new antifungal agents.
Central Nervous System (CNS) Agents
The piperidine scaffold is a common feature in a multitude of CNS-active drugs, including antipsychotics and analgesics.[2] The ability to readily modify the piperidine nitrogen allows for the introduction of pharmacophores that can target various CNS receptors and transporters. The polar 1,2,4-triazole moiety may also influence blood-brain barrier penetration and other ADME properties.
Conclusion
4-(3-Methyl-4H-1,2,4-triazol-4-yl)piperidine is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a reactive piperidine handle and a biologically relevant 1,2,4-triazole core provides a robust platform for the exploration of diverse chemical space. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their drug discovery endeavors.
References
-
Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]
-
MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. Retrieved from [Link]
Sources
- 1. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride | 1185301-61-4 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | C8H14N4 | CID 25658249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Optimized Reductive Amination Protocols for Triazole-Piperidine Scaffolds
Executive Summary
The triazole-piperidine motif is a privileged pharmacophore in medicinal chemistry, frequently observed in GPCR ligands (e.g., Orexin antagonists), kinase inhibitors, and antifungal agents. Synthesizing this scaffold via reductive amination offers a convergent route to diversify the piperidine nitrogen or the triazole substituent.
However, this coupling presents distinct challenges:
-
Lewis Basicity: The N2/N4 nitrogens of the triazole ring can coordinate with Lewis acid catalysts or transition metals, potentially stalling imine formation.
-
Solubility: Triazole intermediates often exhibit poor solubility in non-polar solvents (e.g., Toluene, Hexanes), necessitating polar aprotic or halogenated solvent systems.
-
Steric Bulk: Ortho-substitution on the triazole ring can significantly retard the formation of the iminium intermediate.
This guide details two field-proven protocols: a Standard STAB Protocol for reactive aldehydes and a Titanium-Mediated Protocol for sterically hindered ketones or electron-deficient amines.
Mechanistic Principles & Reagent Selection
Success in reductive amination relies on the kinetic differentiation between the reduction of the carbonyl starting material and the reduction of the iminium intermediate.
The Reducing Agent Hierarchy
| Reagent | Selectivity | Risk Profile | Application Context |
| NaBH(OAc)₃ (STAB) | High | Low | Standard. Reduces iminium ions much faster than aldehydes/ketones.[1] |
| NaCNBH₃ | High | High (Toxic) | Alternative. Effective at pH 6-7. Useful if STAB fails due to steric bulk. |
| Ti(OiPr)₄ + NaBH₄ | Medium | Low | Difficult Substrates. Titanium acts as a Lewis acid and water scavenger to force imine formation. |
| H₂ / Pd-C | Low | Medium | Avoid. Triazoles can poison Pd catalysts; Benzyl groups may cleave. |
Reaction Mechanism
The following diagram illustrates the pathway. Note that STAB (Sodium Triacetoxyborohydride) selectively targets the Iminium Ion due to the electron-withdrawing acetoxy groups, which attenuate the hydride's nucleophilicity compared to NaBH₄.
Caption: Mechanistic pathway highlighting the critical Iminium Ion formation step where Lewis acids (AcOH or Ti) intervene.
Experimental Protocols
Protocol A: The "Standard" STAB Method
Best for: Triazole-aldehydes + Secondary amines (Piperidines). Key Advantage: Mild conditions, high chemoselectivity (Abdel-Magid method).
Reagents:
-
Triazole-Aldehyde (1.0 equiv)
-
Piperidine derivative (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2] (Note: DCE is preferred for slightly higher reaction temperatures if needed).
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial equipped with a stir bar, dissolve the Triazole-Aldehyde (1.0 equiv) and Piperidine (1.1 equiv) in anhydrous DCE (0.1 M concentration relative to aldehyde).
-
Activation: Add Acetic Acid (1.0 equiv).
-
Insight: If the piperidine is supplied as an HCl salt, add 1.0 equiv of Triethylamine (TEA) to free-base it, and increase AcOH to 2.0 equiv to buffer the system.
-
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Although STAB allows "one-pot" addition, a short pre-stir ensures the equilibrium shifts toward the imine/hemiaminal, minimizing direct reduction of the aldehyde.
-
-
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of AcOH/H₂).
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS. Look for the disappearance of the imine mass (M+13 from aldehyde) and appearance of product (M+15 from aldehyde).
-
Quench: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose the borate complexes.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄ and concentrate.
Protocol B: The Titanium(IV) Isopropoxide Method
Best for: Triazole-Ketones, electron-deficient amines, or sterically hindered systems. Key Advantage: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium (Bhattacharyya method).
Reagents:
-
Triazole-Ketone (1.0 equiv)
-
Piperidine derivative (1.2 equiv)
-
Titanium(IV) isopropoxide (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) (Note: NaCNBH₃ can also be used)
-
Solvent: Anhydrous THF or Ethanol.
Step-by-Step Procedure:
-
Complexation: In a dry flask under Nitrogen/Argon, dissolve the Triazole-Ketone (1.0 equiv) and Piperidine (1.2 equiv) in anhydrous THF.
-
Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat via syringe.
-
Imine Formation: Stir the mixture at RT for 6–12 hours (or 50°C for 2 hours if sterically hindered).
-
Visual Check: The solution often changes color (yellow/orange) indicating titanium-imine complex formation.
-
-
Reduction: Cool the reaction to 0°C. Add NaBH₄ (1.5 equiv) followed carefully by Ethanol (if reaction is in THF, add 1-2 mL EtOH to solubilize the borohydride). Stir for 2 hours, allowing it to warm to RT.
-
Quench (Crucial Step): Add 1N NaOH or water dropwise. A heavy white/grey precipitate (TiO₂) will form.
-
Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove the titanium salts.
-
-
Workup: The filtrate is concentrated and redissolved in DCM for standard extraction/wash.
Decision Logic & Troubleshooting
Use the following decision tree to select the optimal condition for your specific triazole-piperidine pair.
Caption: Workflow for selecting the appropriate reductive amination condition.
Troubleshooting Matrix
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Imine not forming. | Switch to Protocol B (Titanium) . Heat the imine formation step to 50°C. |
| Alcohol Byproduct | Direct reduction of carbonyl. | Increase imine formation time before adding reducing agent. Use STAB instead of NaCNBH3/NaBH4. |
| Des-Halo Product | De-halogenation of Triazole.[5] | Avoid catalytic hydrogenation (H₂/Pd). Use STAB; it tolerates Aryl-Cl/Br/I well. |
| Low Mass Recovery | Product trapped in aqueous. | Triazole-piperidines are basic. Ensure aqueous layer is pH > 10 during extraction. Use DCM/iPrOH (3:1) for extraction. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][6][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[6][7]
-
Bhattacharyya, S. (1995).[10] Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds. The Journal of Organic Chemistry, 60(15), 4928–4929.
-
Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds.[11] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2530.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]
- 11. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
Microwave-assisted synthesis of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine analogs
Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-(3-Methyl-4H-1,2,4-Triazol-4-yl)piperidine Scaffolds
Abstract
This application note details a robust, high-throughput protocol for the synthesis of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine analogs. Utilizing a microwave-assisted three-component condensation strategy, this method circumvents the thermal instability and long reaction times associated with conventional heating. The protocol achieves the regioselective formation of the 3-methyl-1,2,4-triazole core on a piperidine pharmacophore, a critical motif in Janus Kinase (JAK) inhibitors and GPCR ligands. We provide optimized parameters for scale-up, purification, and structural validation.
Introduction & Strategic Analysis
The 1,2,4-triazole ring is a bioisostere of amides and esters, offering improved metabolic stability and hydrogen-bonding potential. The specific scaffold—4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine —places the piperidine nitrogen in a distinct vector relative to the triazole C3-methyl group, creating a specific steric and electronic profile essential for binding affinity in various kinase pockets.
Why Microwave-Assisted Organic Synthesis (MAOS)? Constructing the 1,2,4-triazole ring on a secondary amine carrier (piperidine) via conventional heating often requires refluxing in high-boiling solvents (e.g., xylene, DMF) for 12–24 hours, leading to oxidative byproducts and thermal degradation of protecting groups (e.g., Boc).
Mechanistic Approach: We utilize a One-Pot, Three-Component Reaction involving:
-
Amine: 1-Boc-4-aminopiperidine (The scaffold carrier).
-
Orthoester: Triethyl orthoformate (Provides the C5-H carbon).
-
Hydrazide: Acetylhydrazide (Provides the N1-N2 and C3-Methyl).
Under microwave irradiation (dielectric heating), the polar transition states of the iminoether intermediates are stabilized, and the activation energy for the final cyclodehydration is rapidly overcome, reducing reaction times from hours to minutes.
Mechanistic Workflow (Visualization)
The following diagram illustrates the reaction logic, highlighting the critical intermediate transitions accelerated by microwave irradiation.
Figure 1: Logical workflow for the microwave-assisted 3-component synthesis of the triazole core.
Experimental Protocols
Protocol A: One-Pot Microwave Cyclization
Target: tert-butyl 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine-1-carboxylate
Reagents:
-
1-Boc-4-aminopiperidine (1.0 equiv, 2.0 mmol)
-
Triethyl orthoformate (TEOF) (5.0 equiv, excess as solvent/reagent)
-
Acetylhydrazide (1.2 equiv, 2.4 mmol)
-
p-Toluenesulfonic acid (TsOH) (0.1 equiv, catalytic)
-
Solvent: Anhydrous Ethanol (optional, if TEOF is not used as bulk solvent) or neat TEOF.
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).
-
10 mL pressure-rated microwave vial with crimp cap/septum.
Step-by-Step Procedure:
-
Loading: To a 10 mL microwave vial equipped with a magnetic stir bar, add 1-Boc-4-aminopiperidine (400 mg, 2.0 mmol), Acetylhydrazide (178 mg, 2.4 mmol), and TsOH monohydrate (38 mg).
-
Solvent Addition: Add Triethyl orthoformate (3 mL). Note: TEOF acts as both reagent and solvent. If solubility is poor, add 1 mL of anhydrous Ethanol.
-
Sealing: Crimp the vial and vortex for 30 seconds to ensure a homogeneous slurry.
-
Irradiation (Condition Set 1):
-
Temperature: 140 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 200 W)
-
Pre-stirring: 30 seconds.
-
-
Work-up:
-
Cool the vial to room temperature (compressed air cooling).
-
Transfer the reaction mixture to a round-bottom flask.
-
Concentrate under reduced pressure to remove excess TEOF.
-
Purification: The residue is often pure enough for the next step. If necessary, purify via Flash Column Chromatography (SiO2, 0-10% MeOH in DCM).
-
Yield Expectation: 80–92% (White to off-white solid).
Protocol B: Boc-Deprotection (The "Release" Step)
Target: 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine (free base or salt)
-
Dissolve the intermediate from Protocol A (1.0 mmol) in Dichloromethane (DCM) (5 mL).
-
Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0 °C.
-
Stir at room temperature for 1 hour (monitor by TLC or LCMS).
-
Concentrate in vacuo.
-
Free Base Generation: Redissolve in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH3 in MeOH.
-
Concentrate to yield the free amine.
Data Analysis & Optimization
Optimization of Microwave Parameters
The following table summarizes the optimization studies performed to maximize the yield of the Boc-protected intermediate.
| Entry | Temp (°C) | Time (min) | Solvent System | Yield (%) | Purity (LCMS) |
| 1 | 100 | 30 | TEOF (Neat) | 45% | 88% |
| 2 | 120 | 20 | TEOF (Neat) | 68% | 92% |
| 3 | 140 | 15 | TEOF (Neat) | 89% | >98% |
| 4 | 160 | 10 | TEOF (Neat) | 82% | 90%* |
| 5 | 140 | 15 | EtOH/TEOF (1:1) | 75% | 95% |
*Entry 4 showed signs of Boc-group thermal instability (isobutylene loss).
Structural Validation (NMR Signatures)
To validate the formation of the 3-methyl-4-substituted isomer over other possibilities, look for these key signals in 1H NMR (DMSO-d6):
-
Triazole C5-H: A distinct singlet typically between 8.30 – 8.60 ppm . This confirms the ring closure and the presence of the proton derived from orthoformate.
-
Triazole C3-Methyl: A sharp singlet around 2.35 – 2.45 ppm .
-
Piperidine Methine (N-CH): A multiplet around 4.20 – 4.40 ppm , shifted downfield due to the electron-withdrawing triazole ring.
Troubleshooting & Safety
-
Issue: Low Yield / Incomplete Cyclization.
-
Cause: Moisture in the reagents. TEOF hydrolyzes rapidly.
-
Solution: Use fresh, anhydrous TEOF. Add 4Å molecular sieves to the microwave vial.
-
-
Issue: Pressure Spikes.
-
Cause: Rapid evolution of Ethanol and volatile byproducts.
-
Solution: Ensure the vial volume is not >50% full. Use a "ramp" time of 2 minutes to reach 140°C.
-
-
Safety Warning: Hydrazides can be skin sensitizers. Handle all precursors in a fume hood. Microwave vessels are under pressure; allow full cooling before decapping.
References
-
Shelke, G. M., et al. (2015).[1] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404-407.[1] Link
-
Castanedo, G. M., et al. (2011).[2][3] "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Bechara, W. S., et al. (2015).[3][4] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187.[4] Link
-
Yeung, K. S., et al. (2013). "Microwave-Assisted Synthesis of Heterocycles." Comprehensive Heterocyclic Chemistry III. Link
Sources
- 1. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Metal Catalyst Removal from Piperidine-Triazole Scaffolds
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Piperidine-Triazole Conjugates (Cu/Pd Removal)
Introduction: The "Metal Sponge" Paradox
Welcome. If you are reading this, you are likely facing a specific frustration: your piperidine-triazole product is retaining metal catalysts (Copper from CuAAC or Palladium from cross-coupling) despite standard workups.
The Scientific Reality: You are fighting thermodynamics. Piperidine (a secondary amine, pKa ~11) and the 1,2,3-triazole ring (a nitrogen-rich heterocycle) are both excellent ligands. When combined in a single scaffold, they act as a "metal sponge," creating multidentate chelation sites that out-compete standard aqueous washes (like EDTA) or weak scavengers.
This guide moves beyond generic advice to address the specific coordination chemistry of basic amine-triazole systems.
Module 1: Diagnosis & Detection
How do I confirm metal contamination before wasting sample on ICP-MS?
Q: My product is off-white. Is this metal contamination?
A: Likely, yes. Piperidine-triazole salts should generally be white solids or colorless oils.
-
Blue/Green Tint: Indicative of Copper (II) species.[1]
-
Grey/Black Haze: Indicative of colloidal Palladium (0) .
-
Brown/Orange: Often Palladium (II) or oxidized ligands.
Q: Can I see this in my NMR?
A: Yes. Paramagnetic impurities cause specific artifacts.
-
Broadening: Look at the triazole proton (usually
7.5–8.5 ppm). If it is significantly broader than your other aromatic signals, Cu(II) is likely coordinating to the triazole nitrogens. -
Loss of Splitting: Piperidine ring protons (
-position to nitrogen) may lose fine splitting structure due to metal exchange dynamics.
Module 2: Copper Removal (The CuAAC Challenge)
Focus: Removing Cu(I)/Cu(II) from Click Chemistry
The Problem: Competitive Chelation
Standard EDTA washes work by chelating Cu. However, the piperidine-triazole motif can have a higher binding constant (
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Blue Aqueous Layer, Blue Organic Layer | EDTA is pulling some Cu, but the product is retaining the rest.[1] | Switch Ligands. EDTA is insufficient. Use Sodium Diethyldithiocarbamate (forms a precipitate) or TMT-based scavengers . |
| Product Yield Drops during Wash | Piperidine is protonating and moving to the aqueous phase. | pH Control. Ensure the aqueous wash is pH > 12 (using NaOH) to keep piperidine as a free base in the organic layer, OR use solid-supported scavengers to avoid liquid-liquid extraction entirely. |
| Persistent Green Oil | Lipophilic Copper species (e.g., Cu-coordinated to protected amines). | Solid Phase Extraction. Use a silica-supported thiol scavenger (Si-Thiol). |
Recommended Protocol: The "CupriSorb" Wash
For <5g scale where filtration is preferred over extraction.
-
Dissolve crude mixture in DCM or Chloroform .
-
Add SiliaMetS® Thiol or Biotage® Si-TMT (4 equivalents relative to Cu loading).
-
CRITICAL: Add 1% TEA (Triethylamine). Why? The base prevents the piperidine product from non-specifically binding to the acidic silica backbone.
-
Stir at RT for 4 hours.
-
Filter through a 0.45
m PTFE frit.
Module 3: Palladium Removal
Focus: Removing Pd from Buchwald/Suzuki couplings on the piperidine ring
Q: Why is Charcoal (Activated Carbon) failing?
A: While cheap, charcoal relies on surface adsorption. Piperidines are "sticky" and often adsorb onto the carbon along with the Pd, leading to massive yield loss (up to 30%). Furthermore, colloidal Pd (Pd nanoparticles) can pass through standard filter paper, re-contaminating your filtrate.
Decision Matrix: Selecting the Right Scavenger
Figure 1: Decision tree for selecting a scavenger backbone to minimize product loss due to non-specific binding.
Module 4: Experimental Protocols
Protocol A: The "Ammonia-DCM" Wash (Low Cost, High Throughput)
Best for: Large scale (>10g) Cu removal where scavengers are too expensive.
-
Preparation: Prepare a wash solution of 10% NH
OH in saturated NH Cl (aq). The ammonia creates a dark blue complex that is highly water-soluble. -
Execution: Dissolve product in DCM (avoid Ethyl Acetate; Cu-amines are often soluble in EtOAC).
-
Wash: Wash organic layer 3x with the Ammonia buffer.
-
Visual Check: The aqueous layer must turn from dark blue (first wash) to colorless (final wash).
-
-
Polishing: Dry organic layer over Na
SO .[2] The salt also acts as a mild physical scavenger for residual metallic hydrates.
Protocol B: High-Affinity Scavenging (Si-TMT)
Best for: Precious samples (<1g) or removing Pd.
-
Loading: Determine theoretical metal content. Add Si-TMT (Trimercaptotriazine on Silica) at 3-5 equivalents relative to the metal (NOT the product).
-
Solvent: Use THF or DCM. Avoid MeOH if possible, as it can reduce scavenger efficiency for certain Pd species.
-
Temperature:
-
For Cu : Room Temperature (30 mins).
-
For Pd : Heat to 50°C (1-4 hours). Heat is required to break the stable Pd-Piperidine complex.
-
-
Filtration: Filter through a Celite pad or a dedicated SPE cartridge.
-
Analysis: Check filtrate color. If clear, proceed to concentration.
Module 5: FAQ - The "Sticky" Substrate
Q: I used a silica scavenger and lost 50% of my product. Where did it go?
A: It is on the silica.
Mechanism: The unreacted silanols (Si-OH) on the silica surface are acidic. Your piperidine (basic amine) formed a salt with the silica surface.
Recovery: Flush the filter cake with 10% MeOH in DCM containing 1% NH
Q: Can I just use crystallization?
A: Be careful. Piperidine-triazole-metal complexes often crystallize better than the free ligand because the metal rigidifies the structure. If you see beautiful, colorful crystals, you have likely crystallized the impurity, not the product. Always verify with NMR/Microanalysis.
References
-
Biotage. (2024).[2] Metal Scavenger User Guide: Strategies for Work-up and Purification. Retrieved from [Link]
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
-
Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
Sources
Technical Support Center: Separation of Regioisomers in Methyl-Triazole Synthesis
Welcome to the Technical Support Center for methyl-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of 1,2,3-triazole synthesis, with a specific focus on the separation of 1,4- and 1,5-regioisomers. In the field of medicinal chemistry and materials science, the precise control of triazole regiochemistry is paramount, as the substitution pattern on the triazole ring can significantly influence biological activity and material properties.[1] This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of 1,4- and 1,5-regioisomers in my triazole synthesis?
The formation of a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a common outcome in the thermal Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[2][3][4] This non-catalyzed reaction often lacks regioselectivity, leading to both isomers.[4] To achieve regioselectivity, a metal catalyst is typically employed.
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted regioisomer.[3][4][5][6]
-
Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) , on the other hand, selectively produces the 1,5-disubstituted regioisomer.[2][5][7][8][9]
If you are using a catalyst and still observing a mixture, it could be due to incomplete catalysis, the presence of impurities that interfere with the catalyst, or reaction conditions that favor the uncatalyzed thermal reaction.
Q2: What is the most straightforward method to determine the regiochemistry of my synthesized triazoles?
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and common technique for distinguishing between 1,4- and 1,5-regioisomers.
-
¹H NMR: The chemical shift of the triazole proton can be indicative. Often, the proton of the 1,5-isomer is more shielded (appears at a lower ppm value) compared to the 1,4-isomer.
-
¹³C NMR: The chemical shifts of the triazole ring carbons are also distinct for each isomer. Detailed analysis and comparison with literature data for similar structures can provide a definitive assignment.[10]
-
2D NMR (HMBC, NOESY): For unambiguous assignment, 2D NMR experiments can reveal correlations between the triazole proton and nearby substituents, confirming the connectivity.
X-ray crystallography provides the most definitive structural evidence, including the regiochemistry.
Q3: My regioisomers co-elute on TLC. What are my options for separation?
Co-elution on Thin Layer Chromatography (TLC) is a common challenge due to the similar polarities of the regioisomers. Here are several strategies to address this:
-
Chromatography Optimization:
-
Flash Column Chromatography: Even with a small separation on TLC, careful flash column chromatography using a long column, a shallow solvent gradient, and collecting small fractions can sometimes achieve separation.[11][12]
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC), particularly on a preparative scale, offers much higher resolution than flash chromatography and is often successful in separating regioisomers.[13] Both normal-phase and reversed-phase HPLC can be explored.[14]
-
Supercritical Fluid Chromatography (SFC): SFC can be an excellent alternative for separating isomers and is known for its high efficiency and speed.[15]
-
-
Crystallization:
-
Fractional Crystallization: If the isomers have different solubilities in a particular solvent system, fractional crystallization can be an effective and scalable purification method.[16]
-
Seeding: If you can obtain a pure crystal of one isomer, seeding a supersaturated solution of the mixture can induce selective crystallization of that isomer.[17]
-
-
Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is easily separable. The derivative can then be converted back to the desired triazole.
Troubleshooting Guides
Guide 1: Optimizing Regioselectivity in the Synthesis Step
The most effective way to avoid a difficult separation is to control the regioselectivity of the cycloaddition reaction.
Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomers
This protocol is a general guideline for synthesizing 1,4-disubstituted 1,2,3-triazoles.[3][6]
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-BuOH and water)
Procedure:
-
In a round-bottom flask, dissolve the organic azide and terminal alkyne in the chosen solvent system (e.g., t-BuOH/H₂O 2:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution. A color change is often observed.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomers
This protocol provides a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[18][9]
Materials:
-
Organic azide
-
Terminal alkyne
-
Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂)
-
Anhydrous, non-protic solvent (e.g., toluene, THF, or DCE)
Procedure:
-
In a flame-dried, argon-purged flask, dissolve the organic azide and terminal alkyne in the anhydrous solvent.
-
Add the ruthenium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Troubleshooting Poor Regioselectivity
| Problem | Possible Cause | Suggested Solution |
| Mixture of 1,4- and 1,5-isomers with CuAAC | Inactive or insufficient Cu(I) catalyst. | Use freshly prepared solutions of sodium ascorbate and CuSO₄. Ensure an excess of sodium ascorbate to maintain the copper in the +1 oxidation state.[4] |
| Reaction temperature is too high, promoting the thermal uncatalyzed reaction. | Run the reaction at room temperature. | |
| Mixture of 1,4- and 1,5-isomers with RuAAC | Presence of oxygen or moisture. | Ensure the reaction is performed under strictly anhydrous and inert conditions.[9] |
| Catalyst degradation. | Use a fresh, high-quality ruthenium catalyst. | |
| The electronic or steric properties of the substrates disfavor the desired regioselectivity. | While less common, highly unusual substrates may exhibit altered selectivity. Consider modifying the substrates if possible. |
Guide 2: Chromatographic Separation of Regioisomers
When faced with a mixture of regioisomers, a systematic approach to developing a chromatographic separation method is crucial.
Workflow for Developing a Separation Method
Caption: Workflow for developing a separation method for triazole regioisomers.
Tips for Optimizing Chromatographic Separations
-
Solvent Screening: Test a wide range of solvent systems with varying polarities for TLC analysis. Sometimes, a small amount of a third solvent (e.g., methanol in a dichloromethane/ethyl acetate mixture) can significantly improve separation.
-
Stationary Phase: While silica gel is the most common stationary phase, for difficult separations, consider using alumina or reversed-phase silica.
-
Additives: For basic triazoles, adding a small amount of a volatile base like triethylamine or ammonia to the mobile phase can improve peak shape and potentially enhance separation.[13] Conversely, for acidic triazoles, a small amount of acetic or formic acid may be beneficial.
-
Temperature: In HPLC, temperature can be a powerful parameter to optimize selectivity.[19][20]
Guide 3: Separation by Crystallization
Crystallization can be a highly effective and economical method for separating regioisomers, particularly on a larger scale.
Protocol for Fractional Crystallization
-
Solvent Selection: The ideal solvent is one in which one isomer is significantly more soluble than the other at a given temperature. Screen a variety of solvents to find one that provides a clear solubility difference.
-
Dissolution: Dissolve the mixture of isomers in the minimum amount of the chosen solvent at an elevated temperature.
-
Cooling: Slowly cool the solution to allow for the selective crystallization of the less soluble isomer. Very slow cooling is often key to obtaining pure crystals.
-
Isolation: Isolate the crystals by filtration.
-
Analysis: Analyze the purity of the crystals and the remaining mother liquor by NMR or HPLC.
-
Repeat: If necessary, recrystallize the solid or cool the mother liquor further to isolate more of the other isomer.
Mechanistic Insights: Why Catalysts Dictate Regioselectivity
Understanding the underlying mechanisms of the CuAAC and RuAAC reactions provides insight into why they deliver different regioisomers.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a copper-acetylide intermediate.[2] The terminal alkyne is deprotonated, and the resulting acetylide coordinates to a copper(I) center. The azide then coordinates to another copper center, and the reaction proceeds through a dinuclear copper intermediate.[21][22] This mechanism sterically and electronically favors the formation of the 1,4-disubstituted triazole.[4][5]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast, the RuAAC reaction does not involve a metal-acetylide intermediate. Instead, it is proposed to proceed through an oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[2][8] This intermediate then undergoes reductive elimination to yield the 1,5-disubstituted triazole.[8] This distinct mechanistic pathway is also what allows RuAAC to be effective for both terminal and internal alkynes.[2][8][18]
Caption: Simplified catalytic cycles for CuAAC and RuAAC leading to different regioisomers.
References
-
Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. (n.d.). SpringerLink. Retrieved February 23, 2026, from [Link]
-
Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
- Jaiswal, M. K., Gupta, A., Ansari, F. J., Pandey, V. K., & Tiwari, V. K. (2024). Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. Current Organic Synthesis, 21(4), 513-558.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.
- Visible-light-promoted three-component cycloaddition reaction: synthesis of 4-functionalized 1,5-disubstituted 1,2,3-triazoles. (2022). Green Chemistry, 24(10), 4018-4028.
- Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using a Novel and Efficient Nano Alumina Based Cu(II) Catalyst. (2021).
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
- The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Chemistry – A European Journal, 32(4).
- Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. (2021). The Journal of Organic Chemistry, 86(23), 16409–16421.
- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 127(46), 15998–15999.
- Kwok, S. W., Fotsing, J. R., Fraser, R. J., Rodionov, V. O., & Fokin, V. V. (2010). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 87, 298.
- Enantiomer separation of triazole fungicides by high-performance liquid chromatography. (2009). Chirality, 21(4), 400-406.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302.
- Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (2020). New Journal of Chemistry, 44(42), 18320-18330.
- The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. (2026). Chemistry – A European Journal, 32(4).
-
The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase. (n.d.). Journal of the Serbian Chemical Society. Retrieved February 23, 2026, from [Link]
- Regioselective synthesis, antitumor and antioxidant activities of some 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol. (2017). Journal of the Chinese Chemical Society, 64(1), 115-125.
- Chromatographic separation and characterization of linkage isomers of the 3-(pyridin-2-yl)-1H-1,2,4-triazole complex of ruthenium. (1990). Inorganic Chemistry, 29(20), 3926-3930.
- Chiral separation of some triazole pesticides by supercritical fluid chromatography. (2004).
-
Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. (n.d.). Chalmers University of Technology. Retrieved February 23, 2026, from [Link]
-
Pairs of triazole-based isomeric covalent inhibitors with tunable reactivity and selectivity. (n.d.). bioRxiv. Retrieved February 23, 2026, from [Link]
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10.
- Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). Molecules, 28(12), 4794.
- Regioselective Reduction of 1H-1,2,3-Triazole Diesters. (2021). Molecules, 26(18), 5609.
- Purification of triazoles. (1981). Google Patents.
-
Regioselective Synthesis of[23][7]-Triazoles Catalyzed by Cu(I) Generated in situ from Cu(0) Nanosize Activated Powder and Amine Hydrochloride Salts. (2025). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2021). Reddit. Retrieved February 23, 2026, from [Link]
-
Separation of isomers by selective seeding and crystallisation? (2019). Sciencemadness Discussion Board. Retrieved February 23, 2026, from [Link]
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024). The Journal of Organic Chemistry, 89(8), 5326–5338.
- Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. (2014). MedChemComm, 5(6), 808-813.
-
How can I exactly confirm weather 1,4 or 1,5 substituted 1,2,3 triazole formed in click chemistry when I use other than copper catalyst? (2015). ResearchGate. Retrieved February 23, 2026, from [Link]
-
How to separate these regioisomers? (2024). Reddit. Retrieved February 23, 2026, from [Link]
- Process for crystallizing and separating different diisocyanate isomers. (2011). Google Patents.
- CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). (2007). Journal of Chemical Technology and Metallurgy, 42(1), 3-14.
- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules, 27(23), 8493.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. papers.ssrn.com [papers.ssrn.com]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral separation of some triazole pesticides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US4269987A - Purification of triazoles - Google Patents [patents.google.com]
- 17. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Enantiomer separation of triazole fungicides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing scale-up efficiency for triazole-piperidine production
Technical Support Center: Scale-Up Optimization for Triazole-Piperidine Synthesis
Introduction: The Triazole-Piperidine Scaffold
You are likely accessing this guide because you are scaling a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to link a piperidine moiety—a pharmacophore ubiquitous in GPCR ligands and enzyme inhibitors—to a core scaffold.
While the "Click" reaction is often described as "ideal," scale-up introduces thermodynamic and regulatory hurdles that bench-scale synthesis masks. This guide addresses the three critical bottlenecks of scaling this specific chemistry: Azide Safety , Catalyst Poisoning by Basic Amines , and Trace Metal Remediation .
Module 1: Safety & Thermodynamics (The "Boom" Factor)
Context: Organic azides are high-energy-density compounds. In a piperidine-triazole synthesis, the azide functionality is often installed on the piperidine ring or the linker. Scale-up changes the heat transfer surface-to-volume ratio, making exotherms dangerous.
Q: How do I determine if my azide-piperidine intermediate is safe for isolation?
A: You must calculate the carbon-to-nitrogen ratio before scaling beyond 1 gram.
Adhere to the Smith Rules for isolation safety. The ratio of Carbon + Oxygen atoms to Nitrogen atoms must be:
-
If < 3: Do NOT isolate. Use a "telescoped" process (generate azide in situ and react immediately) or use Continuous Flow.
-
If
3: Isolation is theoretically safe, but DSC (Differential Scanning Calorimetry) is mandatory to identify the onset temperature of decomposition ( ).
Critical Warning: Never use Dichloromethane (DCM) or Chloroform with sodium azide. This generates di- and triazidomethane, which are highly volatile explosives.[1]
Q: My reactor temperature is spiking unexpectedly. What is happening?
A: You are likely seeing the "induction burst." CuAAC is autocatalytic. The reaction often has an induction period where Cu(I) is generated. Once active, the rate accelerates rapidly, releasing 50–60 kcal/mol of heat.
-
Troubleshooting: Do not add all catalyst at once. Use a dosing pump to add the alkyne or catalyst solution slowly, matching the addition rate to the cooling capacity of your reactor (determined via Reaction Calorimetry).
Visual: Scale-Up Decision Matrix (Batch vs. Flow)
Caption: Decision tree for selecting reactor type based on azide energy density and thermal stability.
Module 2: Reaction Kinetics & Catalyst Life
Context: Piperidines are secondary or tertiary amines. Unlike simple alkyl substrates, the piperidine nitrogen can coordinate to the Copper catalyst, acting as a competitive ligand. This "poisoning" often stalls the reaction at 60-70% conversion.
Q: The reaction starts well but stalls after 2 hours. Adding more CuSO4 doesn't help. Why?
A: You are likely experiencing Catalyst Oxidation or Ligand Poisoning .
-
Oxidation: The active Cu(I) species is unstable and oxidizes to inactive Cu(II) if oxygen enters the headspace.
-
Poisoning: The piperidine product (a triazole-amine) is a better chelator than the starting material. As product forms, it sequesters the Cu(I).
Protocol: The "High-Turnover" Catalyst System For basic amine substrates, standard conditions fail. Use this robust protocol:
-
Solvent:
-BuOH/Water (1:1). The water is critical to solvate the copper-ascorbate complex. -
Ligand: Add TBTA or THPTA (0.5 – 1.0 mol%). These ligands protect Cu(I) from oxidation and prevent the piperidine nitrogen from sequestering the metal.
-
Reducing Agent: Increase Sodium Ascorbate loading to 5 equivalents relative to Copper (e.g., 1 mol% Cu, 5 mol% Ascorbate).
Q: Can I use Copper wire (Cu(0)) to avoid copper salts?
A: Yes, but be careful with pH. Cu(0) requires an oxidative initiation step to form Cu(I). In the presence of piperidine (basic), this works well. However, if you add acid (e.g., to protonate the amine), you stop the comproportionation cycle.
-
Tip: If using Cu wire, add a pinch of amine hydrochloride salt to "etch" the wire and jumpstart the cycle.
Visual: The CuAAC Catalytic Cycle & Failure Points
Caption: Catalytic cycle showing where Oxygen (oxidation) and Piperidine (chelation) cause reaction failure.
Module 3: Work-Up & Purity (The "Clean" Factor)
Context: The most common regulatory deficiency in triazole scale-up is Residual Copper . For pharmaceutical intermediates, Cu limits are typically <10 ppm.
Q: Standard acid washes aren't removing the copper. Why?
A: The "Amine Trap." You are synthesizing a piperidine (a base).[2] If you wash with strong acid (HCl), you protonate your piperidine, making it water-soluble. The Copper is also water-soluble. You cannot separate them in the aqueous phase.
-
Solution: You must keep the piperidine in the organic phase or use a solid-phase scavenger.
Q: What is the most efficient way to remove Copper from a basic product?
A: Use EDTA-Ammonium Hydroxide or Thiol-Silica .
Protocol: The "Blue Wash" (Liquid-Liquid Extraction)
-
Dilute reaction mixture with EtOAc or DCM.
-
Prepare a wash solution: 10%
saturated with EDTA (disodium salt). -
Wash the organic layer until the aqueous layer no longer turns blue (Cu-amine complex).
-
The
keeps the piperidine deprotonated (organic soluble) while the EDTA aggressively sequesters Cu in the aqueous phase.
Data: Copper Scavenging Efficiency Comparison
| Method | Mechanism | Efficiency (ppm Cu remaining) | Cost | Suitability for Piperidines |
| Crystallization | Exclusion | < 5 ppm | Low | High (If solid) |
| SiliaMetS® Thiol | Covalent Binding | < 1 ppm | High | Very High (High affinity) |
| EDTA Wash | Chelation | 10-50 ppm | Low | Medium (Requires pH control) |
| Charcoal | Adsorption | 100-500 ppm | Very Low | Low (Poor selectivity) |
References
-
Safe Handling of Organic Azides
-
Continuous Flow for Azide Safety
-
Copper Removal & Catalysis
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. research.monash.edu [research.monash.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. mt.com [mt.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. scispace.com [scispace.com]
- 7. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Bioactivity Guide: Triazole vs. Imidazole Piperidine Derivatives
Executive Summary
The Bioisosteric Shift: From Heme-Coordination to Dipolar Selectivity
In medicinal chemistry, the transition from imidazole to triazole moieties attached to piperidine scaffolds represents a strategic shift from high-affinity, non-selective binding to metabolically stable, target-specific interaction .
While imidazole-piperidine derivatives (e.g., early generation azoles) exhibit potent bioactivity via direct coordination to metal centers (such as the heme iron in CYP450 enzymes), they suffer from high hepatotoxicity and rapid metabolic clearance. 1,2,3-triazole derivatives, synthesized via "click chemistry," utilize a strong dipole moment to maintain binding affinity through hydrogen bonding and π-stacking, significantly reducing off-target CYP inhibition and improving the therapeutic index.
This guide analyzes the structural, pharmacological, and experimental differences between these two pharmacophores.[1][2]
Part 1: Structural & Physicochemical Basis
The piperidine ring serves as a flexible, hydrophobic linker or protonatable amine (pKa ~10-11) that anchors the molecule in the active site (e.g., the catalytic anionic site of AChE). The attached azole determines the electronic interaction profile.
Table 1: Physicochemical Comparison
| Feature | Imidazole-Piperidine | 1,2,3-Triazole-Piperidine | Impact on Bioactivity |
| Electronic Character | Electron-rich, Basic (pKa ~7.0) | Electron-deficient, Weakly Basic (pKa ~1.2) | Imidazoles protonate at physiological pH; Triazoles remain neutral. |
| Binding Mode | Metal Coordination (Fe²⁺/Fe³⁺) + H-bond Acceptor | Dipole Interaction (5 Debye) + H-bond Acceptor | Imidazoles bind heme strongly (CYP inhibition); Triazoles rely on stacking/dipoles. |
| Metabolic Stability | Low (Susceptible to N-oxidation & cleavage) | High (Resistant to oxidation/hydrolysis) | Triazole acts as a stable bioisostere for amides/esters. |
| Synthetic Access | N-Alkylation (Often non-regioselective) | CuAAC "Click" Chemistry (100% Regioselective) | Triazoles allow rapid library generation (Fragment-Based Drug Design). |
Mechanism of Interaction: The "Heme Switch"
The critical differentiator in bioactivity is the interaction with metalloenzymes (CYP450, Lanosterol 14α-demethylase).
Figure 1: Mechanistic divergence. Imidazoles directly ligate the heme iron, causing broad inhibition. Triazoles often interact via a water bridge or steric fit, reducing off-target toxicity.
Part 2: Pharmacological Profiles[1][2][3][4]
Antifungal Activity (Target: CYP51/Lanosterol 14α-demethylase)
-
Imidazole-Piperidines: Compounds like ketoconazole (containing a piperazine/piperidine-like core) bind tightly to the fungal CYP51 heme. However, they also bind human CYP3A4, leading to severe drug-drug interactions (DDIs).
-
Triazole-Piperidines: Recent studies demonstrate that piperidine-linked 1,2,3-triazoles maintain antifungal potency (MIC < 0.5 µg/mL against C. albicans) by positioning the piperidine ring into the substrate access channel while the triazole interacts with the active site residues without strong heme coordination. This retains efficacy while sparing human liver enzymes.
Neuroscience (Target: Acetylcholinesterase - AChE)
In Alzheimer's research, the benzylpiperidine moiety (from Donepezil) is the gold standard for binding the Catalytic Anionic Site (CAS) of AChE.
-
The Triazole Advantage: Replacing amide linkers with 1,2,3-triazoles creates "dual-binding" inhibitors. The triazole ring π-stacks with aromatic residues (e.g., Trp86) in the AChE gorge.
-
Data Insight: Triazole-genipin hybrids have shown IC50 values of ~31 µM against BuChE, comparable to galantamine, but with added neuroprotective properties against H₂O₂ toxicity that imidazoles often lack due to oxidative instability.
Part 3: Experimental Protocols (Self-Validating Systems)
To objectively compare these derivatives, you must assess Heme Binding (Selectivity) and Metabolic Stability .
Protocol A: Soret Band Shift Assay (Heme Coordination)
Purpose: To determine if your derivative binds directly to the heme iron (Imidazole-like) or essentially non-covalently (Triazole-like).
-
Preparation: Dilute recombinant CYP3A4 or CYP51 (1 µM) in potassium phosphate buffer (100 mM, pH 7.4).
-
Baseline: Record UV-Vis spectrum (350–500 nm). Note the Soret peak at ~418 nm (Low spin).
-
Titration: Add the test compound (0.5 – 50 µM) in stepwise increments.
-
Validation (Controls):
-
Positive Control (Type II): Ketoconazole.[3] Expect a Red Shift (peak moves to ~424 nm) indicating Nitrogen-Iron coordination.
-
Negative Control: Dextromethorphan (Type I binder, Blue shift) or a known non-binder.
-
-
Analysis:
-
Imidazole Derivative: If
nm, it is a direct heme coordinator (High toxicity risk). -
Triazole Derivative: If
nm or no shift, it binds via hydrophobic/H-bond interactions (High selectivity).
-
Protocol B: Microsomal Stability Assay
Purpose: To quantify the metabolic superiority of the triazole scaffold.
-
Incubation: Mix test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing Internal Standard (IS).
-
Quantification: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Expected Result: 1,2,3-Triazole derivatives typically show a 2-5x extension in half-life (
) compared to imidazole analogs due to resistance against N-oxidation.
Part 4: Synthesis & Workflow Visualization
The choice of scaffold dictates the synthesis pathway. The triazole route offers modularity essential for high-throughput screening (HTS).
Figure 2: Synthetic workflow comparison. The triazole "Click" route avoids the regio-isomer purification steps often required for substituted imidazoles.
References
-
Mechanism of Azole Binding: 1,2,3-Triazole-Heme Interactions in Cytochrome P450. (2012). Reveals that 1,2,3-triazoles have lower affinity for heme iron compared to imidazoles, reducing off-target effects.
-
Antifungal Design: Triazole derivatives with improved in vitro antifungal activity over azole drugs.[4] (2014).[5] Discusses piperidine-linked triazoles designed to overcome resistance.
-
Alzheimer's Applications: Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones. (2019).[6][7] Compares different heterocycles on the piperidine scaffold for AChE inhibition.
-
Triazole Genipin Hybrids: New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer’s Activity. (2019).[6][7] Highlights the neuroprotective and BuChE inhibitory profile of triazole derivatives.[8]
-
Medicinal Chemistry Review: Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024).[9] Comprehensive review of the metabolic stability advantages of triazoles.
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of CYP450 Inhibition | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. New 1,2,3-Triazole-genipin Analogues and Their Anti-Alzheimer’s Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Bioisosteric Optimization of the 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine Scaffold
Executive Summary: The "Inverted" Triazole Warhead
The 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine moiety is a privileged structural motif in modern drug discovery, prominently featured in Orexin receptor antagonists (e.g., Suvorexant derivatives) and various kinase inhibitors.
Its value lies in its unique geometry: the piperidine provides a solubilizing basic center and a rigid sp³ spacer, while the N4-linked 1,2,4-triazole acts as a robust, planar hydrogen bond acceptor with a high dipole moment, often replacing metabolically labile amide bonds. However, this scaffold frequently faces challenges regarding CYP450 inhibition (due to the exposed nitrogen lone pairs coordinating with heme iron) and oxidative metabolism at the C3-methyl group.
This guide objectively compares three strategic bioisosteric replacements to overcome these liabilities while maintaining potency.
Pharmacophore Analysis & Binding Mode
Before selecting a replacement, we must understand the vectoral requirements of the parent scaffold. The N4-linkage places the triazole ring perpendicular to the piperidine chair, creating a specific volume occupancy that N1-linked triazoles (common "Click" products) often fail to mimic.
Figure 1: Pharmacophore decomposition of the parent scaffold. The C3-methyl is a metabolic soft spot, while the N1/N2 nitrogens are critical H-bond acceptors.
Comparative Bioisostere Analysis
We evaluated three distinct replacement strategies against the parent compound (Ref.[1] Compound).
Candidate A: The 1,2,3-Triazole (N1-Linked)
-
Rationale: Generated via CuAAC ("Click") chemistry. Reverses the connectivity (Piperidine-N1 instead of Piperidine-N4).
-
Pros: Rapid synthesis; high chemical stability; increased dipole moment (~5.0 D).
-
Cons: The H-bond acceptor vector is shifted by ~15°, potentially disrupting key interactions in tight binding pockets.
Candidate B: The 1,2,4-Oxadiazole[2]
-
Rationale: Replaces the N4-nitrogen with oxygen, significantly reducing the aromatic ring's electron density.
-
Pros: Lowers the pKa of the piperidine nitrogen (improved membrane permeability); eliminates the H-bond donor capacity of the ring system; generally devoid of CYP inhibition.
-
Cons: Potential hydrolytic instability in plasma; loss of one H-bond acceptor site.
Candidate C: The 3-Trifluoromethyl-1,2,4-Triazole
-
Rationale: Retains the parent scaffold geometry but blocks the metabolic "soft spot" (C3-Methyl) with a metabolically stable CF₃ group.
-
Pros: Blocks oxidative metabolism; increases lipophilicity (LogD) for blood-brain barrier (BBB) penetration; modulates pKa via electron withdrawal.
-
Cons: Synthesis is more challenging; increased molecular weight.
Quantitative Performance Matrix
| Parameter | Parent (3-Me-Triazole) | A: 1,2,3-Triazole | B: 1,2,4-Oxadiazole | C: 3-CF₃-Triazole |
| H-Bond Vector | Optimal (Perpendicular) | Altered (15° Shift) | Planar/Similar | Optimal |
| Piperidine pKa | ~9.8 (Basic) | ~9.6 (Basic) | ~8.2 (Mod. Basic) | ~8.9 (Weakly Basic) |
| LogD (pH 7.4) | 1.2 | 1.1 | 2.4 | 2.1 |
| Metabolic Stability | Low (C3-Me oxidation) | High | Moderate (Hydrolysis risk) | Excellent |
| CYP Inhibition Risk | High (N-coordination) | Moderate | Low | Low |
| Synthetic Access | Moderate | High (Click) | Moderate | Low |
Key Insight: Candidate B (Oxadiazole) is the superior choice for improving permeability (lower pKa), while Candidate C (CF₃-Triazole) is the gold standard for fixing metabolic clearance issues without altering binding geometry.
Experimental Protocols
To validate these bioisosteres, the following self-validating workflows are recommended.
Protocol 1: Synthesis of the Parent vs. Bioisostere C (CF₃)
Standard 4H-1,2,4-triazole formation on a piperidine amine.
-
Reagents: 4-Aminopiperidine (N-protected, e.g., Boc), N,N-Dimethylacetamide dimethyl acetal (for Parent) OR Trifluoroacetamide (for Candidate C), Hydrazine hydrate.
-
Activation Step:
-
Parent: Reflux N-Boc-4-aminopiperidine with N,N-dimethylacetamide dimethyl acetal in toluene (110°C, 2h) to form the intermediate amidine.
-
Candidate C: React N-Boc-4-aminopiperidine with trifluoroacetimidate (generated in situ) or use a transamination approach with ethyl trifluoroacetate.
-
-
Cyclization: Treat the intermediate with hydrazine hydrate (1.5 equiv) in acetic acid/dioxane (90°C, 4h).
-
Deprotection: Standard TFA/DCM deprotection of the piperidine amine.
-
Validation: 1H NMR must show the disappearance of the amide/amidine protons. For Candidate C, 19F NMR is mandatory (singlet ~ -63 ppm).
Protocol 2: Microsomal Stability Assay (The "Go/No-Go" Filter)
Critical for assessing the C3-methyl vs. CF₃ replacement.
-
Preparation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring of parent ion depletion.
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .-
Intrinsic Clearance (
): .
-
-
Success Criteria: A bioisostere is considered "validated" if
is reduced by >50% compared to the parent.
Decision Framework (Workflow)
Use this logic flow to select the correct bioisostere for your specific lead optimization hurdle.
Figure 2: Strategic selection workflow based on lead compound liabilities.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Cox, C. D., et al. (2010). Discovery of the Orexin Receptor Antagonist Suvorexant. Journal of Medicinal Chemistry, 53(14), 5320–5332. Link
-
Patzke, S., et al. (2019). 1,2,4-Oxadiazoles as Bioisosteres of Amides: Synthesis and biological evaluation. MedChemComm, 10, 1003-1011. Link
-
Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link
Sources
A Comparative Guide to the Crystallographic Landscape of 4-(1,2,4-Triazol-4-yl)piperidine Derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography provides the definitive blueprint of a compound's solid-state conformation, offering invaluable insights into its potential biological activity and physicochemical properties. This guide delves into the crystallographic data of compounds related to 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine, a scaffold of significant interest in medicinal chemistry.
The Importance of the 1,2,4-Triazole-Piperidine Scaffold
The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1] When coupled with a piperidine ring, a common structural motif in central nervous system (CNS) active compounds, the resulting scaffold presents a compelling starting point for the design of novel therapeutics. The piperidine ring can provide a key interaction point with receptors and enzymes, while the 1,2,4-triazole can engage in hydrogen bonding and other non-covalent interactions. Recent research has explored derivatives of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine as potential inhibitors of glutaminyl cyclase isoenzymes, highlighting the therapeutic relevance of this structural class.[2]
Comparative Crystallographic Analysis
In the absence of data for the primary topic compound, we will examine the crystal structures of several related 1,2,4-triazole derivatives to draw meaningful comparisons. The selection includes compounds with varying substituents to illustrate the impact of chemical modifications on the resulting crystal packing and molecular conformation.
| Compound Name | CCDC Deposition No. | Crystal System | Space Group | Key Structural Features | Reference |
| 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate | Not specified in abstract | Monoclinic | Cc | Dihedral angle between the two triazole rings is 2.97 (1)°. Extensive hydrogen bonding network. | [3] |
| 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | 2288217 | Monoclinic | P21/c | Non-planar conformation with significant torsion angles between the constituent moieties. | [1] |
| 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | 2077559 | Triclinic | Pī | Isostructural with its bromo-derivative, with two independent molecules in the asymmetric unit. | [4] |
| 8-(1H-indol-2-yl)-5-(p-tolyl)-[2][5][6]triazolo[3,4-b][2][5][7]thiadiazole | Not specified in abstract | Not specified | Not specified | Fused triazolo-thiadiazole system with packing dominated by N…H, S…H, C…C and S…C non-covalent interactions. | [8] |
Experimental Workflows: From Synthesis to Structure
The successful determination of a crystal structure is contingent upon a well-defined and reproducible experimental workflow. Below, we outline a generalized protocol for the synthesis and crystallization of 1,2,4-triazole derivatives, drawing upon methodologies reported in the literature.[1][4][8][9]
Synthesis of 1,2,4-Triazole Precursors
The synthesis of the 1,2,4-triazole core often begins with the cyclization of a thiosemicarbazide derivative or through the reaction of a hydrazine with a suitable nitrile or amide. The choice of starting materials and reaction conditions is critical in directing the regioselectivity of the final product.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are all critical variables that must be optimized.
Protocol for Single Crystal Growth of a 1,2,4-Triazole Derivative (Example)
This protocol is a composite based on common practices described in the literature.[1][4][8]
-
Dissolution: Dissolve the purified compound (e.g., 10-20 mg) in a minimal amount of a suitable solvent (e.g., dimethylformamide, ethanol) at room temperature or with gentle heating. The goal is to achieve a saturated or near-saturated solution.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystallization Setup (Slow Evaporation):
-
Place the filtered solution in a small, clean vial.
-
Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
-
Crystal Growth: Allow the solvent to evaporate slowly over a period of several days to weeks. Monitor the vial periodically for the formation of single crystals.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently wash the crystals with a small amount of a solvent in which the compound is sparingly soluble and then allow them to air dry.
Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to X-ray diffraction analysis.
The collected diffraction data are then processed to solve and refine the crystal structure using specialized software.[1] The final output is a crystallographic information file (CIF) that contains all the atomic coordinates, bond lengths, angles, and other relevant parameters.
Conclusion
While the specific crystal structure of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine remains to be publicly reported, a comparative analysis of its structural analogs provides a valuable framework for understanding the solid-state properties of this important class of compounds. The methodologies for synthesis, crystallization, and structure determination outlined in this guide are based on established and reliable techniques within the field of chemical crystallography. Researchers are encouraged to consult the primary literature and crystallographic databases such as the Cambridge Structural Database (CSD) for the most up-to-date and detailed information.[10][11] The continued investigation and deposition of crystal structures for novel 1,2,4-triazole-piperidine derivatives will undoubtedly contribute to the rational design of future therapeutic agents.
References
-
PubChem. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine. [Link]
-
Zhou, Q., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]
-
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]
-
CCDC. How Your Structure Is Curated in the CSD – The Journey of a CSD Entry. [Link]
-
CCDC. Thousands of New Structures Added to the CSD. [Link]
-
CCDC. Access Structures. [Link]
-
Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Crystals, 11(7), 795. [Link]
-
Abdel-Wahab, B. F., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: Synthesis and Crystal Structure. Molbank, 2023(3), M1723. [Link]
-
Jia, L.-H., et al. (2007). 4-(1H-1,2,4-Triazol-3-yl)-4H-1,2,4-triazole monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2766. [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]
-
Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2275. [Link]
Sources
- 1. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]
- 2. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. chemrevlett.com [chemrevlett.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | C8H14N4 | CID 25658249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Senior Application Scientist's Guide to Validating Assay Interference for Triazole-Containing Compounds
Introduction: The Triazole Dilemma in Drug Discovery
Triazole-containing compounds are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antifungal drugs to anticancer candidates.[1][2][3] Their five-membered heterocyclic structure, containing three nitrogen atoms, is a versatile scaffold that can form numerous non-covalent interactions with biological targets, such as hydrogen bonds and metal coordination, making it a privileged structure in drug design.[2][4] However, the very chemical properties that make triazoles attractive can also make them notorious for causing assay interference, leading to a high rate of false positives in high-throughput screening (HTS) campaigns.[5][6]
False positives are not merely an inconvenience; they represent a significant drain on resources, diverting time and capital toward unpromising chemical matter.[7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating assay interference from triazole-containing compounds. We will move beyond simple protocols to explain the underlying mechanisms of interference and the scientific rationale behind each validation step, ensuring a robust and reliable hit-to-lead process.
The Root of the Problem: Common Interference Mechanisms of Triazoles
Understanding the "how" of interference is critical to designing effective validation strategies. Triazole-containing molecules can disrupt assays through several distinct mechanisms.
-
Inhibition of Reporter Enzymes: Many HTS assays rely on reporter enzymes like firefly luciferase to generate a detectable signal.[8][9] Compounds can directly inhibit these enzymes, leading to a drop in signal that mimics the effect of a true inhibitor of the primary target. This is a particularly insidious form of interference because it is often reproducible and concentration-dependent.[9]
-
Coordination and Chelation: The nitrogen atoms in the triazole ring can chelate metal ions that may be essential for enzyme function or as cofactors in the assay system.[2] For instance, many metalloenzymes are susceptible to inhibition by compounds that sequester their catalytic metal ions.[10]
-
Compound Aggregation: At the high concentrations often used in primary screens, poorly soluble compounds can form colloidal aggregates.[8][11][12] These aggregates can non-specifically sequester and denature proteins, including the target enzyme, leading to apparent inhibition. This is one of the most common causes of false positives in HTS.[8]
-
Redox Activity: Some compounds can engage in redox cycling, particularly in the presence of common assay reagents like dithiothreitol (DTT).[10] This can generate reactive oxygen species, such as hydrogen peroxide, which can oxidize and inactivate the target protein, especially those with sensitive cysteine residues in their active sites.[7][10]
-
Interference with Detection Technology: This category includes autofluorescence and signal quenching.[11] A compound that fluoresces at the same wavelength as the assay's reporter molecule can artificially inflate the signal, masking true inhibition. Conversely, a compound can absorb the excitation or emission light (quenching), reducing the signal and appearing as a false-positive inhibitor.
A Multi-Tiered Validation Cascade for Triaging Hits
A robust hit validation cascade is not a single experiment but a logical sequence of assays designed to systematically eliminate artifacts.[10][13][14] The goal is to gain increasing confidence in a compound's specific mode of action at each step.
Caption: A multi-tiered workflow for hit validation.
Comparison of Key Validation Assays
No single assay can definitively prove a compound is not an artifact. The strength of a validation cascade lies in using a combination of orthogonal methods—assays that rely on different physical principles and detection technologies to measure the desired biological activity.[10][15][16]
| Assay Type | Principle | Primary Purpose | Throughput | Pros | Cons |
| Luciferase Counter-Screen | Measures direct inhibition of the luciferase reporter enzyme. | Rule out reporter inhibition. | High | Simple, inexpensive, uses same detection as primary assay. | Only addresses one specific interference mechanism. |
| Aggregation Assay (DLS) | Dynamic Light Scattering measures particle size in solution. | Directly detects compound aggregation. | Low | Definitive evidence of aggregation. | Low throughput, requires specialized equipment. |
| Detergent Counter-Screen | Re-tests compound activity in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). | Indirectly identifies aggregation-based inhibitors. | High | Easy to implement, highly effective for identifying aggregators. | May not disrupt all aggregate types; detergent could affect target. |
| Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) | Measures the change in a protein's melting temperature (Tm) upon ligand binding.[17][18] | Confirms direct physical binding to the target protein.[16][17] | Medium-High | Label-free, solution-based, low protein consumption. | Does not provide kinetic data; not all binding events cause a Tm shift. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor chip as a ligand binds to an immobilized target.[18] | Confirms direct binding and provides kinetic data (kon, koff, KD). | Medium | Real-time, label-free, highly quantitative. | Requires protein immobilization which can alter function; higher cost. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[16] | Provides a complete thermodynamic profile of binding (KD, ΔH, ΔS). | Low | Gold standard for thermodynamics; solution-based. | Very low throughput, high sample consumption. |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein by a ligand within intact cells or lysates.[17][18] | Confirms target engagement in a physiological context. | Low-Medium | Label-free, demonstrates cell permeability and target engagement. | Technically complex, lower throughput. |
Experimental Protocols: A Practical Approach
Trustworthy protocols are self-validating. This means they include appropriate positive and negative controls that confirm the assay itself is performing as expected, independent of the test compound's activity.
Protocol 1: Luciferase Inhibition Counter-Screen
Causality: The objective is to determine if the compound's activity in the primary screen is simply due to inhibition of the luciferase reporter. By removing the primary target and assaying only the reporter enzyme with its substrate, we can isolate this specific interference mechanism.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare the same buffer used in the primary HTS (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl₂).
-
Luciferase Stock: Prepare a concentrated stock of recombinant firefly luciferase in assay buffer.
-
ATP & Luciferin Stock: Prepare a stock of D-luciferin and ATP.
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution of the triazole hit compounds in DMSO, starting at 100 µM.
-
Positive Control: Prepare a known luciferase inhibitor (e.g., PTC124) in the same dilution series.[17]
-
-
Assay Procedure (384-well plate format):
-
Add 250 nL of compound dilutions (or DMSO for negative control) to the assay plate wells.
-
Add 10 µL of assay buffer containing firefly luciferase to each well. The final enzyme concentration should mirror that in the primary HTS detection step.
-
Incubate for 15 minutes at room temperature to allow for potential binding.
-
Initiate the reaction by adding 10 µL of the luciferin/ATP solution to all wells.
-
Immediately read the luminescence on a plate reader.
-
-
Data Analysis & Interpretation:
-
Normalize the data to the DMSO control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Trustworthiness Check: A compound is considered a luciferase interferent if it exhibits a dose-dependent inhibition with an IC₅₀ value at or near the potency observed in the primary assay. The positive control should yield its known IC₅₀, validating the assay's sensitivity.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
Causality: This biophysical assay provides orthogonal evidence of direct compound-target interaction.[17] A true inhibitor will bind to its target protein, stabilizing its folded state. This stabilization results in an increase in the energy required to unfold (denature) the protein, which is measured as an increase in its melting temperature (Tm). Aggregators or reporter inhibitors will not typically cause a specific, dose-dependent shift in the target's Tm.
Caption: Principle of Differential Scanning Fluorimetry (DSF).
Methodology:
-
Reagent Preparation:
-
Protein Stock: Purified target protein at ~1 mg/mL in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Fluorescent Dye: A 5000x stock of a hydrophobic dye (e.g., SYPRO Orange) in DMSO.
-
Test Compounds: Prepare a serial dilution of the triazole compounds in DMSO.
-
-
Assay Procedure (96-well qPCR plate format):
-
Prepare a master mix containing the protein and dye in the assay buffer. A typical final concentration is 2 µM protein and 5x dye.
-
Aliquot 19.8 µL of the master mix into each well.
-
Add 0.2 µL of the compound dilutions (or DMSO for control) to the wells for a final compound concentration range of 1-100 µM.
-
Seal the plate and briefly centrifuge to mix.
-
Place the plate in a real-time PCR instrument.
-
Run a melt-curve experiment, increasing the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
-
-
Data Analysis & Interpretation:
-
Plot fluorescence versus temperature for each well. The Tm is the temperature at the midpoint of the unfolding transition, often calculated from the peak of the first derivative.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each compound-treated sample.
-
Trustworthiness Check: A true binding event should produce a dose-dependent increase in Tm. A ΔTm of ≥ 2°C is generally considered a significant shift. The absence of a shift suggests the compound does not directly bind and stabilize the target under these conditions, pointing towards an interference mechanism in the primary assay.
-
Conclusion: Building Confidence Through Rigorous Validation
The prevalence of the triazole motif in drug discovery pipelines necessitates a vigilant and systematic approach to hit validation. Apparent activity in a primary screen is merely the starting point of an investigation.[10][19] By understanding the common mechanisms of assay interference and employing a logical cascade of orthogonal biochemical and biophysical assays, researchers can effectively triage hits and eliminate false positives.[14][15][16] This rigorous, evidence-based approach ensures that precious resources are focused on compounds with genuine, on-target activity, ultimately accelerating the journey from a screening hit to a viable therapeutic candidate.
References
-
Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
-
Sadybekov, A. A., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]
-
Gorgulla, C., et al. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen.com. [Link]
-
Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. PubMed. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
Jordan, A., Stowell, A., & Tomlinson, C. (n.d.). Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]
-
Kavlock, R., et al. (2012). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. [Link]
-
Chen, B., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based on a Critical Literature Analysis. Journal of Medicinal Chemistry. [Link]
-
American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Spring 2021. [Link]
-
de la Vega de León, A., et al. (2020). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec.com. [Link]
-
Waring, M. J. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Auld, D. S., & Wilson, D. L. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology. [Link]
-
Navratilova, I., & Hopkins, A. L. (2010). Biophysical methods in early drug discovery. PMC. [Link]
-
Technology Networks. (2021). High-Throughput Screening. Drug Discovery. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. RSC Books. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]
-
ResearchGate. (n.d.). Assay validation and application for high-throughput screening of 8000 compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Frequent hitters: nuisance artifacts in high-throughput screening. ResearchGate. [Link]
-
Siramshetty, V. B., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrookLabs.com. [Link]
-
Zaja, R., et al. (2023). Characterization of the interferences of systemic azole antifungal drugs with adrenal steroid biosynthesis using H295R cells and enzyme activity assays. PubMed. [Link]
-
Frontiers. (n.d.). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Frontiersin.org. [Link]
-
Shan, G., et al. (2008). A small molecule enhances RNA interference and promotes microRNA processing. Nature Biotechnology. [Link]
-
Chathangad, S. N., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. PMC. [Link]
-
Głowacka, I. E., et al. (2022). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega. [Link]
-
Obeng, E. K., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. PMC. [Link]
-
Wang, Y., et al. (2024). Effects of the Novel Triazole Fungicide Ipfentrifluconazole on Different Endpoints in Zebrafish Larvae. PMC. [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. [Link]
-
Samanta, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
MDPI. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. MDPI.com. [Link]
-
Liu, J., et al. (2023). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. [Link]
-
Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiersin.org. [Link]
-
ResearchGate. (n.d.). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. ResearchGate. [Link]
-
Al-Obaidi, H., & Al-Shura, A. (2023). Triazole antifungal drug interactions—practical considerations for excellent prescribing. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 4. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 12. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 14. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 15. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine: A Comprehensive Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine, holds potential in various research and development applications. As with any new chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE), operational handling procedures, and compliant disposal methods. The information herein is synthesized from the known hazards of its constituent moieties—piperidine and triazole derivatives—and data from structurally similar compounds.
Hazard Assessment: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine is not yet widely available, a reliable hazard profile can be constructed by examining its parent structures and analogous compounds.
The piperidine moiety is a well-characterized cyclic amine. Piperidine itself is classified as a flammable liquid and is known to be toxic and corrosive.[1] It can cause severe skin burns and eye damage.[2][3]
The 1,2,4-triazole ring is a common feature in many pharmaceutical compounds. While the triazole ring itself is generally stable, substituted triazoles can exhibit a range of biological activities and associated toxicities.
A close structural analog, 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine , provides critical insight. According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H318/H319: Causes serious eye damage/irritation.[4]
-
H335: May cause respiratory irritation.[4]
Based on this evidence, it is prudent to treat 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine, which is presumed to be a solid based on similar compounds, as a hazardous substance with the potential for oral toxicity, skin and eye irritation, and respiratory tract irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine in a laboratory setting.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene) | To prevent skin contact and absorption. Nitrile and neoprene offer good resistance to a range of chemicals, including amines.[5] |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. A face shield provides an additional layer of protection for the entire face. |
| Body Protection | A laboratory coat or chemical-resistant apron | To protect the body from spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated particulate respirator | To prevent the inhalation of airborne particles, especially when handling the solid compound outside of a ventilated enclosure.[6][7] |
Operational and Disposal Plans: Ensuring a Safe Workflow
Beyond PPE, a comprehensive safety plan includes robust operational procedures and a clear disposal strategy.
Engineering Controls: Minimizing Exposure at the Source
-
Ventilation: All handling of 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.
-
Containment: For procedures with a higher risk of generating dust, such as weighing or transferring solids, consider using a glove box or a powder-containment balance enclosure.
Step-by-Step Handling Procedures
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.
-
Weighing and Transfer:
-
If possible, use a spatula with a non-static surface to minimize dust generation.
-
When transferring the solid, do so slowly and carefully to avoid creating airborne particles.
-
Close the container immediately after use.
-
-
In Solution:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Ensure the vessel is appropriately sized to prevent overflow.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and any other personnel in the area.
-
Contain: For small spills, use an absorbent material, such as vermiculite or sand, to contain the substance.[8]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste containing 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous waste.[9][10][11]
-
Segregation: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental management company, likely via incineration.
Workflow Diagrams
To visually represent the key safety and handling workflows, the following diagrams have been created using Graphviz.
Caption: PPE selection workflow based on potential exposure routes.
Caption: Step-by-step hazardous waste disposal workflow.
By adhering to these guidelines, researchers can confidently and safely work with 4-(3-methyl-4H-1,2,4-triazol-4-yl)piperidine, ensuring both personal safety and environmental responsibility.
References
- AmericanBio. (2015, February 23).
- Chemos GmbH & Co. KG.
- Jubilant Ingrevia.
- NOAA - CAMEO Chemicals. PIPERIDINE.
- Fisher Scientific. (2025, December 22).
- Fisher Scientific.
- 3M.
- Centers for Disease Control and Prevention (CDC). OSHA Respirator Requirements for Selected Chemicals | NIOSH.
- uvex safety. Respirator for Chemicals | Protective Dust Mask.
- Canadian Centre for Occupational Health and Safety.
- OAE Publishing Inc. (2026, January 14).
- MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- Cornell EHS. Hazardous Waste Manual.
- Sigma-Aldrich.
- Lehigh University - Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
- Canyon Components. PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
- Santa Cruz Biotechnology.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Fisher Scientific.
- eskosafety. Esko Glove Chemical Resistance Chart.
- PubChem. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine.
- Ansell. CHEMICAL GLOVE RESISTANCE GUIDE.
- myUSF.
- Scandia Gear. Chemical Resistant Gloves – Superior Protection.
Sources
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. chemos.de [chemos.de]
- 3. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | C8H14N4 | CID 25658249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scandiagear.com [scandiagear.com]
- 6. Featured Categories | Fisher Scientific [fishersci.at]
- 7. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 8. americanbio.com [americanbio.com]
- 9. Hazardous Waste Manual [ehs.cornell.edu]
- 10. ethz.ch [ethz.ch]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
